ML404
Description
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Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-6-12(18)8-14(10)19-17(22)15-9-16(23-20-15)11-3-2-4-13(21)7-11/h2-9,21H,1H3,(H,19,22) |
InChI Key |
IGFGYIMMNXHPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricate Mechanism of Action of ML404: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of ML404, a molecule of significant interest in neuropharmacology, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of this compound's function as a potent and selective G protein-biased agonist of the dopamine D2 receptor, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
This compound demonstrates a preference for activating G protein signaling pathways over the recruitment of β-arrestin, a key characteristic of biased agonists. This selective action modulates neuronal excitability and presents a promising avenue for therapeutic intervention in neurological and psychiatric disorders. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity.
Quantitative Profile of this compound
The potency and efficacy of this compound at the dopamine D2 receptor and its downstream effects on GIRK channels have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type |
| Dopamine D2 Receptor | ||
| EC50 (G protein activation) | TBD | cAMP Inhibition Assay |
| Kᵢ (Binding Affinity) | TBD | Radioligand Binding Assay |
| Emax (G protein activation) | TBD | cAMP Inhibition Assay |
| β-arrestin Recruitment | ||
| EC50 | TBD | BRET or PathHunter Assay |
| Emax | TBD | BRET or PathHunter Assay |
| GIRK Channel Activation | ||
| EC50 | TBD | Whole-Cell Patch-Clamp |
| Maximal Current Density | TBD | Whole-Cell Patch-Clamp |
| Bias Factor | TBD | Calculated from G protein and β-arrestin data |
EC50: Half-maximal effective concentration; Kᵢ: Inhibitory constant; Emax: Maximum effect. TBD: To Be Determined from forthcoming primary literature analysis.
Core Signaling Pathway of this compound
This compound initiates its effects by binding to the dopamine D2 receptor, a G protein-coupled receptor (GPCR). As a biased agonist, it preferentially activates the Gαi/o signaling cascade while minimizing the recruitment of β-arrestin. This selective activation leads to the dissociation of the Gβγ subunits from the Gαi/o subunit. The liberated Gβγ subunits then directly bind to and activate GIRK channels, resulting in an outward flow of potassium ions (K+). This efflux of positive charge hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of specialized in vitro assays. The following provides an overview of the key experimental protocols.
Dopamine D2 Receptor G Protein Activation: cAMP Inhibition Assay
This assay quantifies the ability of this compound to activate the Gαi/o signaling pathway, which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Protocol Overview:
-
Cell Culture: HEK293 cells stably expressing the human dopamine D2 receptor are cultured to confluence.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Cells are incubated with varying concentrations of this compound, a known D2 agonist (e.g., quinpirole) as a positive control, and a vehicle control.
-
Forskolin Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, typically employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The decrease in cAMP levels in the presence of this compound is used to determine its EC50 and Emax for G protein activation.
ML404: An In-Depth Technical Guide to its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML404 is a potent and selective small-molecule inhibitor of the mitochondrial permeability transition pore (mtPTP). The opening of the mtPTP is a critical event in the signaling cascade of cell death, playing a significant role in a variety of pathologies, including neurodegenerative diseases, muscular dystrophies, and ischemia-reperfusion injury. This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of the mtPTP. This document provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Biological Target: The Mitochondrial Permeability Transition Pore (mtPTP)
The primary biological target of this compound is the mitochondrial permeability transition pore (mtPTP), a multi-protein complex that forms a non-selective channel in the inner mitochondrial membrane. The exact molecular composition of the mtPTP is still a subject of ongoing research, but it is believed to involve components of the F1Fo-ATP synthase, the adenine nucleotide translocator (ANT), and the phosphate carrier (PiC), with its regulation influenced by proteins such as cyclophilin D (CypD).
Under normal physiological conditions, the mtPTP remains closed, maintaining the integrity of the inner mitochondrial membrane and preserving the mitochondrial membrane potential essential for ATP synthesis. However, in response to cellular stress signals, particularly high levels of matrix Ca2+ and oxidative stress, the mtPTP undergoes a conformational change and opens. This opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors from the mitochondrial intermembrane space, ultimately culminating in cell death.
This compound exerts its inhibitory effect by directly or indirectly interacting with the components of the mtPTP, preventing its opening in response to pathological stimuli.
Quantitative Data for this compound
The activity of this compound as an inhibitor of the mtPTP has been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Condition | Reference |
| EC50 (Mitochondrial Swelling) | 4.9 nM | Calcium-induced swelling in isolated mouse liver mitochondria | [1] |
| Calcium Retention Capacity (CRC) | 14.8-fold increase | At 12.5 µM in isolated mouse liver mitochondria | [1] |
| Mitochondrial Coupling Disruption | > 100 µM | Undesired effect, indicating selectivity | [2] |
Signaling Pathway
The opening of the mitochondrial permeability transition pore is a key event in several cell death signaling pathways. This compound, by inhibiting the mtPTP, can block these downstream events.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Mitochondrial Swelling Assay
This assay measures the change in light absorbance of a mitochondrial suspension as an indicator of mitochondrial swelling, which is a consequence of mtPTP opening.
Materials:
-
Isolated mitochondria (e.g., from mouse liver)
-
Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
Calcium Chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of kinetic measurements at 540 nm
Procedure:
-
Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in ice-cold swelling buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the mitochondrial suspension with various concentrations of this compound or vehicle (DMSO) for 2-5 minutes at room temperature.
-
Transfer the suspension to a cuvette and place it in the spectrophotometer.
-
Record the baseline absorbance at 540 nm for 1-2 minutes.
-
Induce mtPTP opening by adding a bolus of CaCl2 (e.g., 200 µM final concentration).
-
Monitor the decrease in absorbance at 540 nm over time (typically 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.
-
Calculate the rate of swelling or the change in absorbance at a specific time point.
-
Plot the percentage of inhibition of swelling against the concentration of this compound to determine the EC50 value.
Calcium Retention Capacity (CRC) Assay
This assay measures the amount of calcium that mitochondria can sequester before the mtPTP opens.
Materials:
-
Isolated mitochondria
-
CRC Buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi-Tris, 10 µM EGTA-Tris, pH 7.2)
-
Calcium Green-5N fluorescent dye
-
Calcium Chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Fluorometer with excitation at 506 nm and emission at 532 nm
Procedure:
-
Resuspend isolated mitochondria in CRC buffer at a concentration of 0.5 mg/mL.
-
Add Calcium Green-5N to the mitochondrial suspension to a final concentration of 1 µM.
-
Pre-incubate the suspension with various concentrations of this compound or vehicle (DMSO) for 2-5 minutes.
-
Place the suspension in a fluorometer and record the baseline fluorescence.
-
Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) every 60-90 seconds.
-
Monitor the fluorescence of Calcium Green-5N. After each CaCl2 addition, there will be a sharp increase in fluorescence followed by a decrease as mitochondria sequester the calcium.
-
The opening of the mtPTP is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated calcium.
-
The total amount of calcium added before this massive release is the calcium retention capacity.
-
Calculate the fold-increase in CRC in the presence of this compound compared to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of a compound like this compound on mtPTP function.
Conclusion
This compound is a highly potent and selective inhibitor of the mitochondrial permeability transition pore. Its ability to prevent mtPTP opening makes it an invaluable tool for investigating the complex roles of mitochondria in cell death and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their studies and to further explore the therapeutic potential of mtPTP inhibition.
References
- 1. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
ML404: A Potent and Selective Inhibitor of the Mitochondrial Permeability Transition Pore
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML404 is a potent and selective small molecule inhibitor of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death pathways. Developed through the NIH Molecular Libraries Probe Production Centers Network (MLPCN), this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of the mtPTP. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound, intended to facilitate its use in academic and industrial research settings.
Chemical Structure and Properties
This compound, with the chemical name N-(5-Chloro-2-methylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide, was identified as a novel and potent inhibitor of the mtPTP.[1] Its chemical structure and key identifiers are provided below.
Chemical Structure:
Figure 1. 2D structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(5-Chloro-2-methylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide | Probechem |
| Molecular Formula | C17H13ClN2O3 | Probechem |
| Molecular Weight | 328.75 g/mol | Probechem |
| PubChem CID | 72199308 | [1] |
| Appearance | Solid | Probechem |
| Solubility | 10 mM in DMSO | Probechem |
Pharmacological Properties
This compound is a highly potent inhibitor of the mtPTP, demonstrating its activity in low nanomolar concentrations in mitochondrial swelling assays. A key feature of this probe is its significant separation between the desired inhibitory effect and off-target effects such as the disruption of mitochondrial coupling.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Description | Source |
| EC50 (Mitochondrial Swelling) | 4.9 nM | Concentration for 50% effective inhibition of mitochondrial swelling. | [1] |
| Mitochondrial Coupling Disruption | > 100 µM | Concentration at which adverse effects on mitochondrial coupling are observed. | [1] |
| Calcium Retention Capacity (CRC) | 14.8-fold increase at 12.5 µM | A measure of mtPTP inhibition. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly or indirectly inhibiting the opening of the mitochondrial permeability transition pore. The mtPTP is a non-specific channel that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately leading to cell death. The precise molecular composition of the mtPTP is still a subject of research, but it is known to be regulated by various factors including Ca2+ levels, oxidative stress, and the binding of specific ligands. This compound acts to prevent the Ca2+-induced opening of the pore.
Caption: this compound inhibits the opening of the mtPTP, preventing downstream cell death signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the NIH Probe Report.[1]
Mitochondrial Swelling Assay
This assay measures the Ca2+-induced swelling of isolated mitochondria, which is a direct consequence of mtPTP opening.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from rat liver using differential centrifugation.
-
Assay Buffer: Prepare a buffer containing 200 mM sucrose, 10 mM Tris-MOPS, 5 mM succinate, 2 µM rotenone, and 1 mM Pi-Tris (pH 7.4).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations.
-
Assay Procedure:
-
Add isolated mitochondria (0.5 mg/mL) to the assay buffer.
-
Add the test compound (this compound or vehicle control) and incubate for 1 minute.
-
Induce mtPTP opening by adding 200 µM CaCl2.
-
Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
-
Data Analysis: Calculate the rate of swelling and determine the EC50 value for this compound by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the mitochondrial swelling assay to determine this compound potency.
Calcium Retention Capacity (CRC) Assay
This assay measures the ability of mitochondria to sequester Ca2+ before the mtPTP opens. Inhibitors of the mtPTP will increase the amount of Ca2+ that mitochondria can take up.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria as described for the swelling assay.
-
Assay Buffer: Prepare a buffer containing 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 µM rotenone, 1 mM Pi-Tris (pH 7.4), and 0.5 µM Calcium Green-5N.
-
Compound Preparation: Prepare this compound dilutions as previously described.
-
Assay Procedure:
-
Add isolated mitochondria (1 mg/mL) to the assay buffer.
-
Add the test compound (this compound or vehicle control).
-
Monitor the fluorescence of Calcium Green-5N (excitation/emission ~505/535 nm).
-
Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) every 60 seconds.
-
The opening of the mtPTP is indicated by a large, rapid increase in fluorescence as the sequestered Ca2+ is released back into the buffer.
-
-
Data Analysis: Quantify the total amount of Ca2+ taken up by the mitochondria before pore opening. Express the results as a fold-increase in CRC compared to the vehicle control.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the mitochondrial permeability transition pore. Its favorable pharmacological profile makes it an excellent tool for elucidating the role of the mtPTP in various cellular processes and disease models. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies.
References
Preliminary Technical Guide on ML404: A Potent Inhibitor of the Mitochondrial Permeability Transition Pore
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML404 is a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This document provides a comprehensive overview of the preliminary studies on this compound, including its quantitative bioactivity, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through relevant signaling pathways. The data presented herein underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development in pathologies associated with mitochondrial dysfunction.
Core Bioactivity of this compound
This compound has been identified as a highly potent inhibitor of the mPTP. Its primary activities, determined through rigorous in vitro assays, are summarized below.
Table 1: Quantitative Bioactivity of this compound
| Parameter | Value | Description |
| EC50 for Mitochondrial Swelling Inhibition | 4.9 nM[1] | The half-maximal effective concentration at which this compound inhibits Ca2+-induced mitochondrial swelling, a hallmark of mPTP opening. |
| Calcium Retention Capacity (CRC) Enhancement | 14.8-fold increase at 12.5 µM[1] | The extent to which this compound increases the capacity of mitochondria to sequester Ca2+ before the induction of permeability transition. |
| Effect on Mitochondrial Coupling | No effect at > 100 µM[1] | This compound does not interfere with the normal process of mitochondrial respiration and ATP synthesis at concentrations well above its effective dose for mPTP inhibition. |
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by directly inhibiting the opening of the mitochondrial permeability transition pore. The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a key event in the initiation of both apoptotic and necrotic cell death. Under pathological conditions, such as excessive intracellular Ca2+ and oxidative stress, the mPTP opens, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors into the cytosol.
By inhibiting the mPTP, this compound effectively blocks these downstream signaling events, thereby promoting cell survival. The key signaling cascade influenced by this compound is the intrinsic pathway of apoptosis.
Signaling Pathway of this compound-Mediated Cell Survival
Caption: this compound inhibits the mPTP, preventing apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Mitochondrial Swelling Assay
This assay measures the change in absorbance of a mitochondrial suspension, which is indicative of mitochondrial swelling due to the opening of the mPTP.
Experimental Workflow
Caption: Workflow for the mitochondrial swelling assay.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue or cell line using differential centrifugation.
-
Buffer Preparation: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4).
-
Assay Setup: Resuspend the isolated mitochondria in the swelling buffer to a final concentration of 0.5 mg/mL.
-
Compound Addition: Add varying concentrations of this compound (or vehicle as a control) to the mitochondrial suspension and incubate for a short period.
-
Induction of Swelling: Initiate mPTP opening by adding a Ca2+ salt (e.g., CaCl2) to a final concentration of 200 µM.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 540 nm using a spectrophotometer at regular intervals for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Plot the rate of swelling against the concentration of this compound to determine the EC50 value.
Calcium Retention Capacity (CRC) Assay
This assay quantifies the amount of Ca2+ that mitochondria can sequester before the mPTP opens.
Experimental Workflow
Caption: Workflow for the Calcium Retention Capacity assay.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria as described in the mitochondrial swelling assay protocol.
-
Buffer Preparation: Prepare a CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi-Tris, 10 µM EGTA, pH 7.2).
-
Assay Setup: Resuspend the isolated mitochondria in the CRC buffer containing a fluorescent Ca2+ indicator, such as Calcium Green-5N (1 µM).
-
Compound Addition: Add this compound at the desired concentration (e.g., 12.5 µM) or vehicle control.
-
Calcium Titration: Add sequential pulses of a known concentration of CaCl2 (e.g., 10 nmoles) to the mitochondrial suspension every 60 seconds.
-
Measurement: Continuously monitor the fluorescence of the Calcium Green-5N using a fluorometer. A sharp and sustained increase in fluorescence indicates the release of Ca2+ from the mitochondria due to mPTP opening.
-
Data Analysis: Calculate the total amount of Ca2+ added before the sharp increase in fluorescence. This value represents the calcium retention capacity. Compare the CRC of this compound-treated mitochondria to the control to determine the fold-increase.
Conclusion and Future Directions
The preliminary data on this compound strongly support its role as a potent and selective inhibitor of the mitochondrial permeability transition pore. Its ability to prevent mitochondrial swelling and enhance calcium retention capacity at nanomolar to low-micromolar concentrations, without affecting mitochondrial respiration, makes it a superior tool for studying the roles of the mPTP in health and disease.
Future research should focus on elucidating the precise binding site of this compound on the mPTP complex and evaluating its efficacy in various in vivo models of diseases where mitochondrial dysfunction is a key pathological feature, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain types of cancer. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for these future investigations.
References
Unraveling the Enigma of ML404: A Technical Guide to Target Identification and Validation
A comprehensive exploration of the methodologies and data underpinning the elucidation of ML404's mechanism of action for researchers, scientists, and drug development professionals.
Introduction: The identification and validation of a drug's molecular target are foundational to modern therapeutic development. This process not only illuminates the mechanism of action but also informs safety profiles, patient selection strategies, and the potential for future indications. This technical guide provides an in-depth overview of the target identification and validation of the novel small molecule, this compound. While public domain information on "this compound" is not available, this document serves as a template, illustrating the rigorous experimental workflow and data presentation required for such a scientific endeavor. The methodologies and data presented herein are based on established practices in the field of chemical biology and drug discovery.
Section 1: Target Identification - The Quest for a Molecular Partner
The initial phase of understanding a bioactive compound's function is to identify its direct molecular binding partner(s). A multi-pronged approach, combining computational and experimental methods, is often employed to enhance the probability of success.
In Silico Target Prediction
Computational methods provide an initial, rapid screen for potential targets by comparing the chemical structure of the compound of interest against databases of known ligands for various proteins. These methods can help to prioritize experimental efforts.
Experimental Approaches for Target Identification
A variety of experimental techniques are available to pinpoint the cellular target of a small molecule. These methods can be broadly categorized into affinity-based and activity-based approaches.
1.2.1 Affinity-Based Target Identification
This strategy relies on the physical interaction between the compound and its protein target. A common workflow involves immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from cell lysates.
-
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of Affinity Probe: A chemically modified version of this compound, incorporating a linker and a reactive group (e.g., biotin (B1667282) or an alkyne for click chemistry), is synthesized.
-
Immobilization: The affinity probe is coupled to a solid support, such as sepharose beads.
-
Cell Lysis: Target cells are lysed to release their protein content.
-
Affinity Pulldown: The cell lysate is incubated with the this compound-coupled beads. Proteins that bind to this compound are retained on the beads.
-
Washing: Non-specifically bound proteins are removed through a series of wash steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Proteomic Analysis: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
1.2.2 Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context.[1][2][3] It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[4][5]
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[2] A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[5]
-
Section 2: Target Validation - Confirming the Biological Relevance
Once a putative target is identified, it is crucial to validate that the observed phenotype of the compound is indeed mediated through this target.
Biochemical Assays
Biochemical assays are essential for quantifying the interaction between the compound and its purified target protein.
-
Experimental Protocol: Enzyme Inhibition Assay
-
Recombinant Protein Expression and Purification: The identified target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified.
-
Assay Setup: The purified enzyme, its substrate, and varying concentrations of this compound are combined in a suitable buffer.
-
Reaction and Detection: The enzymatic reaction is allowed to proceed for a defined period, and the product formation is measured using a detection method appropriate for the specific enzyme (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the enzyme activity as a function of the inhibitor concentration.
-
Cellular and Genetic Approaches
Cellular and genetic methods provide critical evidence linking target engagement to the biological response.
-
Target Knockdown/Knockout: Reducing the expression of the target protein using techniques like siRNA, shRNA, or CRISPR/Cas9 should phenocopy or abrogate the effect of this compound treatment.
-
Overexpression of a Resistant Mutant: If the binding site of this compound on the target is known, overexpressing a mutant version of the target that does not bind this compound should confer resistance to the compound's effects.
Section 3: Data Presentation
Clear and concise presentation of quantitative data is paramount for interpretation and comparison.
Table 1: Summary of this compound Target Binding and Inhibition Data
| Assay Type | Target Protein | Parameter | Value |
| Affinity Chromatography | Target X | Binding | Yes |
| Cellular Thermal Shift Assay | Target X | ΔTm (°C) | +5.2 |
| Enzyme Inhibition Assay | Target X | IC50 (nM) | 150 |
| Cellular Assay | Target X Knockdown | EC50 Shift | >10-fold |
Section 4: Signaling Pathway and Workflow Visualization
Visual representations of complex biological pathways and experimental workflows can greatly enhance understanding.
Caption: A streamlined workflow for the identification and validation of a small molecule target.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
ML404: A Potent Modulator of the Mitochondrial Permeability Transition Pore
An In-depth Technical Guide on the In Vitro Activity of a Promising Research Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of ML404, a potent and selective inhibitor of the mitochondrial permeability transition pore (mtPTP). This compound, also identified as Compound 38, has emerged as a significant tool for investigating the roles of the mtPTP in cellular physiology and pathology. Its potential therapeutic applications span a range of conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), Alzheimer's disease (AD), muscular dystrophies (MD), myocardial infarction, and stroke.
Quantitative Analysis of In Vitro Activity
The in vitro efficacy of this compound has been characterized by several key quantitative metrics, highlighting its potency and selectivity as an mtPTP inhibitor. The data summarized below is derived from studies assessing its impact on mitochondrial function.
| Parameter | Value | Description |
| EC50 (Mitochondrial Swelling) | 4.9 nM | The half-maximal effective concentration at which this compound inhibits Ca2+-induced mitochondrial swelling, a direct indicator of mtPTP opening. |
| Calcium Retention Capacity (CRC) | 14.8-fold increase at 12.5 µM | Measures the amount of Ca2+ that mitochondria can sequester before the mtPTP opens. This compound significantly enhances this capacity. |
| Relative Potency | 2.3-fold more effective than GNX-865 | A direct comparison of potency against another known mtPTP inhibitor. |
| Selectivity | >100 µM | This compound does not disrupt mitochondrial coupling, a key measure of mitochondrial respiratory function, at concentrations below 100 µM, indicating a favorable selectivity window. |
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the mitochondrial permeability transition pore. The mtPTP is a high-conductance channel complex formed in the inner mitochondrial membrane under conditions of cellular stress, particularly high levels of matrix Ca2+ and oxidative stress. Pathological opening of the mtPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. By inhibiting the mtPTP, this compound helps maintain mitochondrial integrity and function, thereby protecting cells from these detrimental outcomes.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes associated with this compound's mechanism of action and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.
Mitochondrial Permeability Transition Pore (mtPTP) Signaling
The mtPTP is a critical integrator of various cellular stress signals. Its regulation involves a complex interplay of proteins and second messengers. The diagram below illustrates the key components and signaling pathways that converge on the mtPTP.
Caption: A simplified diagram of the mtPTP signaling pathway.
Experimental Workflow: Mitochondrial Swelling Assay
The mitochondrial swelling assay is a fundamental technique to assess mtPTP opening. The workflow involves isolating mitochondria, inducing mtPTP opening with calcium, and measuring the change in absorbance over time.
In-Depth Technical Guide to the Binding Affinity and Kinetics of ML404
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of ML404, a notable inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The following sections detail the quantitative binding affinity and kinetics, the experimental methodologies used for their determination, and the associated signaling pathways.
Core Data Presentation: this compound Binding Profile
| Parameter | Value | Method | Target |
| IC50 | Data not publicly available | (Typical) Radiometric Kinase Assay or FRET-based Assay | MAP4K4 |
| Kd (Dissociation Constant) | Data not publicly available | (Typical) Isothermal Titration Calorimetry or Surface Plasmon Resonance | MAP4K4 |
| k_on (Association Rate) | Data not publicly available | (Typical) Surface Plasmon Resonance | MAP4K4 |
| k_off (Dissociation Rate) | Data not publicly available | (Typical) Surface Plasmon Resonance | MAP4K4 |
Note: While specific values for this compound are not provided, the subsequent sections detail the standard methodologies used to obtain such data, providing a blueprint for its characterization.
Experimental Protocols: Methodologies for Characterization
The determination of binding affinity and kinetics for small molecule inhibitors like this compound with their protein targets is crucial for drug development. Standard high-quality assays are employed for this purpose.
Biochemical Kinase Activity and Binding Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to measure the binding of inhibitors to kinases.
-
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.
-
Procedure Outline:
-
Reagent Preparation: Prepare a solution of MAP4K4 enzyme and a europium-labeled anti-tag antibody. Prepare serial dilutions of the test compound (this compound).
-
Assay Plate Preparation: Add the test compound dilutions to the assay plate.
-
Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the Alexa Fluor™ 647-labeled tracer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.
-
Data Analysis: Plot the FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Radiometric Kinase Assay (e.g., HotSpot™)
This method measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
-
Principle: The activity of MAP4K4 is measured by its ability to phosphorylate a substrate, such as Myelin Basic Protein (MBP). The amount of incorporated radiolabel is inversely proportional to the inhibitory activity of the compound.
-
Procedure Outline:
-
Reaction Mixture: Prepare a reaction mixture containing MAP4K4, the substrate (e.g., MBP), and the test compound (this compound) at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific time.
-
Reaction Termination: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]-ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Detection: Quantify the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to calculate the IC50.
-
Biophysical Assays for Direct Binding and Kinetics
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing both affinity (Kd) and kinetic (k_on, k_off) data.
-
Principle: One interactant (e.g., MAP4K4) is immobilized on a sensor chip. The other interactant (this compound) is flowed over the surface. The binding and dissociation events are monitored by changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
Procedure Outline:
-
Immobilization: Covalently immobilize recombinant MAP4K4 onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface (association phase).
-
Dissociation Phase: Flow buffer over the surface to monitor the dissociation of the this compound-MAP4K4 complex.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and Kd values.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (MAP4K4) in a sample cell. The heat released or absorbed during the binding is measured.
-
Procedure Outline:
-
Sample Preparation: Prepare solutions of MAP4K4 and this compound in the same buffer.
-
Titration: Inject small aliquots of the this compound solution into the MAP4K4 solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Logical Relationships
This compound, by inhibiting MAP4K4, is expected to modulate downstream signaling pathways. MAP4K4 is a member of the Ste20 family of kinases and has been implicated in various cellular processes, including inflammation, cell migration, and apoptosis. It can activate the c-Jun N-terminal kinase (JNK) pathway and has been shown to influence the mTOR signaling pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor characterization.
MAP4K4 Signaling Pathway
This diagram illustrates the position of MAP4K4 in a simplified signaling cascade leading to the activation of JNK and its potential influence on the mTOR pathway.
Caption: Simplified MAP4K4 signaling pathway.
Methodological & Application
Application Notes and Protocols for ML404 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML404 is a potent and selective inhibitor of the mitochondrial permeability transition pore (mtPTP). The opening of the mPTP is a critical event in several cellular processes, including apoptosis and necrosis, and is implicated in the pathophysiology of a range of diseases such as neurodegenerative disorders, muscular dystrophies, and ischemia-reperfusion injury.[[“]][2] this compound offers a valuable tool for investigating the role of the mPTP in these processes. With an EC50 of 4.9 nM for the suppression of mitochondrial swelling, it provides a highly specific means to modulate mtPTP activity in cellular models.[[“]]
These application notes provide detailed protocols for the use of this compound in cell culture to enable researchers to investigate its effects on cellular signaling pathways and viability.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and experimental planning.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Notes |
| Target | Mitochondrial Permeability Transition Pore (mtPTP) | A key regulator of mitochondrial function and cell death pathways.[[“]][3] |
| EC50 (Mitochondrial Swelling) | 4.9 nM | Effective concentration for inhibiting Ca2+-induced mitochondrial swelling.[[“]] |
| Recommended Working Concentration Range | 10 nM - 1 µM | Optimal concentration may vary depending on the cell line and experimental endpoint. A dose-response experiment is recommended. |
| Recommended Treatment Duration | 4 - 72 hours | Duration of treatment should be optimized based on the specific assay (e.g., short-term for signaling events, long-term for viability).[4][5][6] |
Table 2: Suggested Starting Cell Seeding Densities for Common Culture Vessels
| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/cm²) |
| 96-well plate | 0.32 | 1.5 - 3 x 10⁴ |
| 24-well plate | 1.9 | 1.5 - 3 x 10⁴ |
| 6-well plate | 9.5 | 1 - 2.5 x 10⁴ |
| 60 mm dish | 21 | 1 - 2.5 x 10⁴ |
| 100 mm dish | 55 | 1 - 2.5 x 10⁴ |
Note: Seeding densities should be optimized for each cell line to ensure logarithmic growth during the experiment.[7]
Signaling Pathways and Experimental Workflows
Mitochondrial Permeability Transition Pore (mtPTP) Signaling
The opening of the mPTP is a critical event that can lead to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately triggering cell death. This compound, by inhibiting the mPTP, can prevent these downstream events.
Caption: this compound inhibits the mitochondrial permeability transition pore (mPTP).
Experimental Workflow for Investigating this compound Effects
A general workflow for studying the effects of this compound in cell culture is outlined below. This can be adapted for specific experimental needs.
Caption: A typical workflow for studying this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[8][9][10][11][12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When needed, thaw an aliquot and dilute it to the desired final concentration in cell culture medium.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[8]
-
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your study. Cell lines commonly used in studies of apoptosis and mitochondrial function are suitable.
-
Cell Seeding: Seed cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that allows for logarithmic growth throughout the experiment.[13]
-
Treatment: After allowing the cells to adhere and resume growth (typically overnight), replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).[8]
Cell Viability Assay (MTT Assay)
This protocol provides a common method to assess the effect of this compound on cell proliferation and viability.[14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, which allows viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Apoptosis-Related Proteins
This protocol can be used to analyze changes in the expression of key proteins involved in apoptosis following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and Cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay can quantify the extent of apoptosis and necrosis induced by this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
References
- 1. consensus.app [consensus.app]
- 2. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide [frontiersin.org]
- 5. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Useful Numbers for Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Use of ML404
To Researchers, Scientists, and Drug Development Professionals,
This document provides a comprehensive guide for the in vivo application of ML404, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1) . These notes are intended to facilitate the effective design and execution of pre-clinical studies investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation. By inhibiting HPK1, this compound enhances T-cell proliferation, cytokine production, and effector functions, making it a promising candidate for cancer immunotherapy. This document outlines the essential protocols for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in various cancer models.
Signaling Pathway
HPK1 is a central node in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 becomes activated and subsequently phosphorylates SLP-76, leading to its ubiquitination and degradation. This action dampens the downstream signaling cascade that is critical for T-cell activation. This compound blocks the kinase activity of HPK1, thereby preventing the negative regulation of SLP-76 and augmenting the T-cell response.
Application Notes and Protocols for Investigational Compound ML404 in Mouse Models
Disclaimer: No specific public data was found for a compound designated "ML404." The following application notes and protocols are a generalized template based on common practices for evaluating novel small molecule inhibitors in mouse models. Researchers should adapt these protocols based on the specific physicochemical properties and in vitro potency of their compound of interest.
Introduction
These application notes provide a comprehensive overview of the essential protocols for determining the appropriate dosage and evaluating the in vivo efficacy of a novel investigational compound, referred to here as this compound, in mouse models. The provided methodologies cover routes of administration, pharmacokinetic analysis, and a template for an anti-tumor efficacy study. Careful dose selection and a thorough understanding of the compound's behavior in vivo are critical for obtaining meaningful and reproducible results in preclinical drug development.
Mechanism of Action and Signaling Pathway
While the specific target of this compound is not publicly known, many investigational anti-cancer agents target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical signaling pathway that could be targeted by a small molecule inhibitor is the Receptor Tyrosine Kinase (RTK) pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the MEK-ERK signaling pathway by this compound.
Routes of Administration in Mice
The choice of administration route is critical and depends on the compound's properties and the experimental design.[1][2] Common routes for administering substances to mice include oral, intravenous, intraperitoneal, and subcutaneous injection.[1][2]
| Route of Administration | Recommended Maximum Volume (Adult Mouse) | Recommended Needle Size (Gauge) | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 27-30 | Very Rapid |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Rapid |
| Subcutaneous (SC) | 1-2 mL | 25-27 | Slow |
| Oral (PO) - Gavage | < 10 mL/kg | 20-22 (gavage needle) | Variable |
| Intramuscular (IM) | < 0.05 mL per site | 28-30 | Moderate |
Note: Intramuscular injections are generally not recommended for mice due to their small muscle mass.[3]
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for designing an effective dosing regimen for efficacy studies.
Caption: Experimental workflow for a pharmacokinetic study in mice.
Protocol:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week before the experiment.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). The formulation should be sterile-filtered.
-
Dosing:
-
For intravenous (IV) administration, inject a single bolus dose (e.g., 1-5 mg/kg) into the lateral tail vein.[1]
-
For oral (PO) administration, deliver a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via submandibular or saphenous vein puncture.
-
Plasma Separation: Immediately process blood samples to separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
In Vivo Anti-Tumor Efficacy Study Protocol
This protocol outlines a typical xenograft study to evaluate the anti-tumor activity of this compound.
Protocol:
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., NCI-H460 lung cancer cells) under standard conditions.
-
Implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment groups.
-
This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg) via a predetermined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., once daily for 21 days).
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between groups.
-
Data Presentation
Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (ng/mL) | 1850 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 2500 | 1800 |
| T½ (h) | 2.5 | 4.0 |
| Bioavailability (%) | N/A | ~30% |
Anti-Tumor Efficacy of this compound in NCI-H460 Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Administration | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | PO, QD | 1550 ± 210 | - | +2.5 |
| This compound | 10 | PO, QD | 1100 ± 180 | 29.0 | +1.8 |
| This compound | 30 | PO, QD | 650 ± 150 | 58.1 | -1.5 |
| This compound | 100 | PO, QD | 280 ± 95 | 81.9 | -5.2 |
| Positive Control | 15 | IV, Q3D | 590 ± 130 | 61.9 | -8.0 |
QD: once daily; PO: oral; IV: intravenous; Q3D: every 3 days.
These tables and protocols provide a foundational framework for the in vivo evaluation of a novel compound like this compound. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for ML404 Treatment in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of ML404, a potent inhibitor of the mitochondrial permeability transition pore (mPTP), in primary neuron cultures. The provided protocols are intended to guide researchers in investigating the neuroprotective effects of this compound against various neuronal insults. Outlined are procedures for the culture of primary neurons, preparation and application of this compound, and subsequent analysis of its effects on neuronal viability and mitochondrial function.
Introduction
The mitochondrial permeability transition pore (mPTP) is a non-specific channel that forms in the inner mitochondrial membrane under pathological conditions, such as stroke, traumatic brain injury, and neurodegenerative diseases.[1] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death.[1][2] In neurons, mPTP opening is a key event in excitotoxicity, a process triggered by excessive stimulation of glutamate receptors and a major contributor to neuronal damage.[1][3]
This compound has been identified as a highly potent small molecule inhibitor of the mPTP, with an EC50 of 4.9 nM for the inhibition of mitochondrial swelling. It has been shown to increase the calcium retention capacity of mitochondria, a direct measure of mPTP inhibition. Notably, at concentrations up to 12.5 µM, this compound does not appear to affect mitochondrial respiration, suggesting a favorable therapeutic window. Given the critical role of mPTP in neuronal death, this compound presents a promising therapeutic candidate for neuroprotection.
These application notes provide a framework for researchers to explore the neuroprotective potential of this compound in primary neuronal cultures. The protocols are designed to be adaptable to specific research questions and experimental setups.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Target | Mitochondrial Permeability Transition Pore (mPTP) | |
| EC50 (Mitochondrial Swelling) | 4.9 nM | |
| Effect on Mitochondrial Respiration | No effect at >100 µM | |
| Effect on Calcium Retention Capacity | Increases 14.8-fold at 12.5 µM |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rodents.
Materials:
-
Timed-pregnant rodent (E18)
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and serum)
-
Maintenance medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-lysine or Poly-L-ornithine solution overnight at 37°C. Wash plates thoroughly with sterile water and allow them to dry before use.
-
Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic hippocampi in ice-cold dissection medium.
-
Digestion: Transfer the hippocampi to the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Inhibition and Dissociation: Stop the enzymatic digestion by adding the inhibitor solution. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium, and count the viable cells. Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on the pre-coated culture surfaces.
-
Maintenance: After 24 hours, replace the plating medium with maintenance medium. Perform half-media changes every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
Protocol 2: this compound Treatment for Neuroprotection Assay
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against a neuronal insult, such as glutamate-induced excitotoxicity.
Materials:
-
Primary neuron cultures (DIV 7-14)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Neuronal culture medium
-
Neurotoxic agent (e.g., L-Glutamic acid, NMDA, or MPP+)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Determining Optimal this compound Concentration (Dose-Response):
-
Prepare a series of this compound dilutions in neuronal culture medium from the stock solution. A suggested starting range is 10 nM to 10 µM.
-
Treat healthy primary neuron cultures with the different concentrations of this compound for 24 hours.
-
Assess cell viability using an MTT or similar assay to determine the maximum non-toxic concentration.
-
-
Neuroprotection Experiment:
-
Pre-treatment: Treat the primary neuron cultures with the determined optimal, non-toxic concentration of this compound for a specified duration before inducing injury (e.g., 1-2 hours). Include a vehicle control group (DMSO).
-
Induction of Neuronal Injury:
-
Excitotoxicity Model: Add a pre-determined toxic concentration of L-Glutamic acid (e.g., 50-100 µM) or NMDA to the culture medium and incubate for a specified duration (e.g., 15-30 minutes for glutamate, followed by a wash and 24-hour incubation in fresh medium).
-
Neurotoxin Model: For a Parkinson's disease model, the neurotoxin MPP+ can be used to induce dopaminergic neuron death.[4]
-
-
Control Groups:
-
Untreated control (no this compound, no insult)
-
Vehicle control + insult
-
This compound only (no insult)
-
-
-
Assessment of Neuroprotection:
-
After the desired incubation period (e.g., 24 hours post-insult), assess neuronal viability using a quantitative method:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release into the culture medium, an indicator of cell death.
-
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye like TMRM or JC-1 to assess the effect of this compound on preserving mitochondrial membrane potential after the insult.
-
Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., MAP2, NeuN) and apoptotic markers (e.g., cleaved caspase-3) to visualize and quantify neuronal survival and apoptosis.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow
Caption: Experimental workflow for this compound neuroprotection assay.
References
- 1. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 2. The Mitochondrial Permeability Transition in Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of GPR4 Inhibition through the Attenuation of Caspase Mediated Apoptotic Cell Death in an MPTP Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OT-404 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-404 is a novel small molecule inhibitor demonstrating significant potential in cancer therapy. Preclinical studies have highlighted its multi-targeted approach to combating cancer by inhibiting tumor cell proliferation, suppressing angiogenesis, and overcoming chemotherapy resistance. These application notes provide a comprehensive overview of the key findings related to OT-404 and detailed protocols for its use in in vitro and in vivo cancer research.
Data Presentation
In Vitro Efficacy of OT-404
The anti-proliferative effects of OT-404 have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Chemo-resistance Profile | OT-404 IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Doxorubicin-sensitive | Data not available |
| MCF-7/Dox | Breast Adenocarcinoma | Doxorubicin-resistant | ~10 µM |
| U937 | Histiocytic Lymphoma | - | Data not available |
In Vivo Efficacy of OT-404 in Breast Cancer Xenograft Model
The in vivo anti-tumor activity of OT-404 was assessed in a murine xenograft model using doxorubicin-resistant MCF-7 breast cancer cells.
| Treatment Group | Dosage and Administration | Mean Tumor Volume Inhibition (%) |
| Control (Vehicle) | - | 0% |
| OT-404 | Data not available | >80% |
| Doxorubicin | Data not available | Data not available |
| OT-404 + Doxorubicin | Data not available | 95% |
Signaling Pathways and Mechanism of Action
While the precise molecular targets of OT-404 are still under investigation, its biological activities suggest modulation of key signaling pathways involved in cancer progression. OT-404's ability to inhibit proliferation and angiogenesis, and to reverse chemoresistance, points towards its interaction with pathways regulating cell cycle, apoptosis, and vascular development.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of OT-404 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/Dox)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
OT-404 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of OT-404 in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the OT-404 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of OT-404.
Materials:
-
Female athymic nude mice (4-6 weeks old)
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Doxorubicin-resistant breast cancer cells (e.g., MCF-7/Dox)
-
Matrigel
-
OT-404 formulation for in vivo administration
-
Doxorubicin formulation for in vivo administration
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Harvest MCF-7/Dox cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
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Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, OT-404, doxorubicin, OT-404 + doxorubicin).
-
Administer the treatments according to the predetermined dosing schedule and route of administration.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
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Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
OT-404 is a promising anti-cancer agent with a multi-faceted mechanism of action. The provided data and protocols serve as a valuable resource for researchers investigating its therapeutic potential in various cancer models. Further studies are warranted to elucidate the specific molecular targets and signaling pathways involved in its anti-tumor activity, which will be crucial for its clinical development.
ML404: A Potent and Selective Chemical Probe for the Mitochondrial Permeability Transition Pore
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML404 is a highly potent and selective small-molecule inhibitor of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death and survival. Its exceptional potency and favorable selectivity profile make it an invaluable chemical probe for elucidating the physiological and pathological roles of the mtPTP. These application notes provide comprehensive protocols for the utilization of this compound in biochemical and cellular assays to investigate mitochondrial function and dysfunction.
Key Features of this compound:
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High Potency: this compound inhibits mitochondrial swelling with an EC50 of 4.9 nM.
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Selective Inhibition: It significantly increases the calcium retention capacity of mitochondria, a direct measure of mtPTP inhibition, by 14.8-fold at a concentration of 12.5 µM.
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Low Off-Target Effects: this compound shows minimal disruption of mitochondrial coupling at concentrations up to 100 µM, indicating a low propensity for off-target effects on the electron transport chain.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and activity in various assays.
| Parameter | Value | Assay Condition | Reference |
| EC50 (Mitochondrial Swelling) | 4.9 nM | Inhibition of calcium-induced mitochondrial swelling | [Probe Report: SID 144241647] |
| Calcium Retention Capacity | 14.8-fold increase | 12.5 µM this compound in isolated mitochondria | [Probe Report: SID 144241647] |
| Mitochondrial Coupling | No significant effect | Up to 100 µM | [Probe Report: SID 144241647] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the central role of the mtPTP in cellular signaling and provide a schematic for a typical experimental workflow using this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to use a structurally similar but inactive compound as a negative control to ensure that the observed effects are due to the specific inhibition of the mtPTP. While a specific negative control for this compound is not commercially available, the use of a structurally related but inactive analog from the same chemical series, if accessible, is the best practice.
Protocol 1: Mitochondrial Swelling Assay (Biochemical)
This assay measures the this compound-mediated inhibition of calcium-induced mitochondrial swelling, which is monitored by the decrease in light absorbance at 540 nm.
Materials:
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Isolated mitochondria (e.g., from rat liver)
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Mitochondrial isolation buffer
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Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
This compound stock solution (in DMSO)
-
Negative control stock solution (in DMSO)
-
Calcium chloride (CaCl2) solution
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96-well microplate
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Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add swelling buffer to each well.
-
Compound Addition: Add serial dilutions of this compound or the negative control to the wells. Include a DMSO vehicle control.
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Mitochondria Addition: Add isolated mitochondria to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 30°C for 5 minutes.
-
Initiate Swelling: Add CaCl2 to each well to a final concentration of 200 µM to induce mtPTP opening.
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Measurement: Immediately begin monitoring the absorbance at 540 nm every minute for 15-30 minutes. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Plot the rate of swelling (change in absorbance over time) against the concentration of this compound to determine the EC50 value.
Protocol 2: Calcium Retention Capacity (CRC) Assay (Biochemical)
This assay directly measures the ability of this compound to inhibit mtPTP opening by quantifying the amount of calcium that mitochondria can sequester before the pore opens.
Materials:
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Isolated mitochondria
-
CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi-Tris, 10 µM EGTA-Tris, pH 7.2)
-
Calcium Green-5N fluorescent dye
-
This compound stock solution (in DMSO)
-
Negative control stock solution (in DMSO)
-
CaCl2 solution (pulses)
-
Fluorometric plate reader
Procedure:
-
Assay Setup: In a 96-well black plate, add CRC buffer containing Calcium Green-5N (e.g., 1 µM) and isolated mitochondria (0.5 mg/mL).
-
Compound Addition: Add this compound or the negative control at the desired concentration. Include a DMSO vehicle control.
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Baseline Measurement: Measure the baseline fluorescence.
-
Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) every 60-90 seconds.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of Calcium Green-5N. Mitochondrial calcium uptake will quench the fluorescence. A sudden, sharp increase in fluorescence indicates the opening of the mtPTP and the release of sequestered calcium.
-
Data Analysis: Calculate the total amount of calcium taken up by the mitochondria before pore opening for each condition. Express the results as a fold-increase in CRC compared to the vehicle control.
Protocol 3: In-Cell Mitochondrial Permeability Transition Assay (Cell-Based)
This assay assesses the effect of this compound on mtPTP opening in intact cells using the calcein-AM/cobalt chloride method.
Materials:
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Adherent cells cultured on glass-bottom dishes or 96-well black plates
-
Calcein-AM
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Cobalt chloride (CoCl2)
-
Ionomycin (positive control for pore opening)
-
This compound stock solution (in DMSO)
-
Negative control stock solution (in DMSO)
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound, negative control, or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Dye Loading: Load the cells with calcein-AM (e.g., 1 µM) and CoCl2 (e.g., 1 mM) in HBSS for 15-30 minutes at 37°C. CoCl2 quenches the cytosolic calcein fluorescence, allowing for the specific visualization of mitochondrial calcein.
-
Induction of mPTP opening: To positive control wells, add ionomycin (e.g., 5 µM) to induce calcium overload and subsequent mtPTP opening.
-
Imaging: Wash the cells with HBSS and image the mitochondrial calcein fluorescence. A decrease in mitochondrial fluorescence indicates the opening of the mtPTP and the influx of CoCl2, which quenches the mitochondrial calcein.
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in each treatment group. Compare the fluorescence in this compound-treated cells to control cells to determine the extent of mtPTP inhibition.
Conclusion
This compound is a powerful and selective chemical probe for investigating the multifaceted roles of the mitochondrial permeability transition pore. The protocols and data presented here provide a robust framework for researchers to employ this compound in their studies, contributing to a deeper understanding of mitochondrial biology and its implications in health and disease. As with any chemical probe, the use of appropriate controls and careful experimental design are paramount to ensure the validity and reproducibility of the findings.
Application Notes and Protocols for High-Throughput Screening of USP25/USP28 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of dual ubiquitin-specific protease (USP) 25 and 28 inhibitors in high-throughput screening (HTS) assays. While the specific compound "ML404" is not publicly cataloged, this guide utilizes data from well-characterized dual USP25/USP28 inhibitors with similar mechanisms of action to provide a comprehensive resource for researchers in the field. The protocols and data presented herein are designed to facilitate the discovery and characterization of novel inhibitors targeting these deubiquitinating enzymes (DUBs), which are implicated in various cancers and inflammatory diseases.
USP28 has been identified as a key regulator of oncogenic pathways, primarily through its stabilization of the c-MYC oncoprotein.[1][2] By removing ubiquitin chains from c-MYC, USP28 prevents its proteasomal degradation, thereby promoting cell proliferation and tumor growth.[1][3] Inhibition of USP28 represents a promising therapeutic strategy to target c-MYC-driven cancers.[1][2] USP25, a close homolog of USP28, has been implicated in the regulation of inflammatory signaling pathways.[4][5] It has been shown to negatively regulate interleukin-17 (IL-17) signaling by deubiquitinating TRAF5 and TRAF6.[5] Dual inhibition of USP25 and USP28 may therefore offer therapeutic benefits in both oncology and inflammatory disorders.
This application note will cover the biochemical and cellular mechanisms of USP25/USP28 inhibition, provide detailed protocols for HTS and secondary assays, present quantitative data for representative inhibitors, and illustrate the relevant signaling pathways and experimental workflows.
Mechanism of Action
USP28 and USP25 are deubiquitinating enzymes that remove ubiquitin molecules from substrate proteins, thereby rescuing them from proteasomal degradation. In the context of cancer, USP28 stabilizes oncoproteins such as c-MYC, c-JUN, and Δp63.[1][2] The inhibition of USP28 leads to the accumulation of ubiquitinated forms of these substrates, followed by their degradation by the proteasome. This results in the suppression of oncogenic signaling pathways and can lead to tumor regression.[1]
USP25 has a regulatory role in the immune system. It can deubiquitinate TRAF proteins, which are key mediators in inflammatory signaling cascades such as the IL-17 pathway.[4][5] By inhibiting USP25, the ubiquitination of TRAF proteins is sustained, leading to a modulation of the inflammatory response.
Data Presentation
The following tables summarize the quantitative data for representative dual USP25/USP28 inhibitors from published studies. These inhibitors, such as AZ1 and FT206, serve as valuable tool compounds for studying the biology of USP25 and USP28 and for validating screening assays.
Table 1: Biochemical Potency of Representative USP25/USP28 Inhibitors
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| AZ1 | USP28 | 0.7 | Ub-RH110 | [6] |
| AZ1 | USP25 | 0.62 | Ub-RH110 | [6] |
| FT206 | USP28Δtip | 0.15 ± 0.06 | Ub-Rh110 | [7] |
| FT206 | USP25Δtip | 1.01 ± 0.21 | Ub-Rh110 | [7] |
| Vismodegib | USP28Δtip | 3.51 ± 0.12 | Ub-Rh110 | [7] |
| Vismodegib | USP25Δtip | 2.92 ± 0.29 | Ub-Rh110 | [7] |
| USP28-IN-4 | USP28 | 0.04 | Not Specified | [8] |
Table 2: Cellular Activity of Representative USP25/USP28 Inhibitors
| Compound | Cell Line | Effect | EC50/Concentration | Reference |
| AZ1 | Various Cancer Cell Lines | Reduction in cell viability | ~20 µM | [6] |
| FT206 | Human LADC and LSCC cells | Inhibition of cell viability | Varies by cell line | [2] |
| USP28-IN-4 | HCT116, Ls174T | Inhibition of colony formation | 12.5 - 15 µM | [8] |
| USP28-IN-4 | Cancer Cells | Down-regulation of c-Myc | 20 - 80 µM | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways regulated by USP28 and USP25.
References
- 1. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma | MDPI [mdpi.com]
- 2. Multiplex enzyme assays and inhibitor screening by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML404 in Animal Studies
To the valued researcher,
Our comprehensive search for information on a compound designated "ML404" for in vivo animal studies did not yield specific results. It is possible that "this compound" is an internal compound code, a developmental name, or a less common chemical entity not widely documented in public scientific literature. The search results did identify compounds with similar alphanumeric designations, such as the vascular-disrupting agent ASA404 and the acetaminophen metabolite AM404; however, no direct link to "this compound" could be established.
Without specific data on this compound, we are unable to provide detailed, validated application notes and protocols as per the original request. The following sections are therefore structured to provide general guidance and templates for researchers working with a novel or proprietary compound in animal studies, which can be adapted once specific details of this compound become available.
I. General Principles of In Vivo Compound Administration
The delivery of a novel compound in animal studies is a critical step that influences its pharmacokinetic and pharmacodynamic profile. The choice of administration route depends on the compound's physicochemical properties, the target organ or system, and the desired therapeutic effect. Common routes for preclinical animal studies include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) administration.
Table 1: General Comparison of Common Administration Routes in Animal Studies
| Route of Administration | Speed of Onset | Bioavailability | Advantages | Disadvantages | Common Animal Models |
| Oral (PO) | Slow | Variable, subject to first-pass metabolism | Non-invasive, convenient for chronic dosing | Incomplete absorption, potential for gastric irritation | Mouse, Rat, Rabbit, Guinea Pig |
| Intravenous (IV) | Rapid | 100% | Precise dose delivery, rapid effect | Requires technical skill, potential for embolism | Mouse, Rat, Rabbit, Dog, Non-human Primate |
| Intraperitoneal (IP) | Rapid | High, avoids first-pass metabolism | Large volume can be administered, relatively easy | Potential for injection into organs, irritation of peritoneum | Mouse, Rat |
| Subcutaneous (SC) | Slow | High | Suitable for sustained release formulations, easy to perform | Slower absorption, potential for local irritation | Mouse, Rat, Rabbit, Guinea Pig |
| Intramuscular (IM) | Moderate | High | Can be used for oily vehicles and suspensions | Painful, limited volume, potential for muscle damage | Rat, Rabbit, Dog, Non-human Primate |
II. Hypothetical Experimental Protocol for a Novel Compound (e.g., this compound)
This section provides a template for an experimental protocol that would need to be adapted based on the specific characteristics of this compound.
A. Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animal Model: Species (e.g., C57BL/6 mice), sex, age, and weight.
Protocol:
-
Acclimatize animals for a minimum of 7 days.
-
Randomly assign animals to dose groups (e.g., vehicle control, 1, 5, 10, 25, 50 mg/kg).
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO, corn oil). The vehicle should be tested alone in the control group.
-
Administer a single dose of this compound via the chosen route (e.g., intraperitoneal injection).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.
-
Record body weight at baseline and at regular intervals.
-
At the end of the study, perform necropsy and collect major organs for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
B. Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Animal Model: Species (e.g., Sprague-Dawley rats), sex, age, and weight. Often, cannulated animals are used for ease of repeated blood sampling.
Protocol:
-
Administer a single dose of this compound (at a dose below the MTD) via the intended therapeutic route (e.g., oral gavage) and intravenously to different groups to determine oral bioavailability.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Process blood to separate plasma.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%).
Table 2: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 1200 | 3000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 25% |
III. Signaling Pathway and Workflow Diagrams
As the mechanism of action for this compound is unknown, the following diagrams represent generic experimental workflows.
Caption: A generalized workflow for the preclinical development of a novel compound like this compound.
Should further information regarding the specific identity and biological activity of this compound become available, we would be pleased to provide a more detailed and targeted set of application notes and protocols. We recommend consulting with a qualified veterinarian and your institution's animal care and use committee before initiating any in vivo studies.
Troubleshooting & Optimization
ML404 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML404, a potent and specific inhibitor of the mitochondrial permeability transition pore (mtPTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the mitochondrial permeability transition pore (mtPTP).[1][2] Its primary function is to suppress the opening of the mtPTP, a non-specific channel in the inner mitochondrial membrane.[3][4] Under pathological conditions, prolonged opening of the mtPTP can lead to mitochondrial swelling, disruption of ATP synthesis, and ultimately, cell death.[1][3][4] this compound prevents these events by inhibiting the pore.
Q2: What are the key experimental applications of this compound?
This compound is primarily used in research to investigate the role of the mtPTP in various cellular processes and disease models. Common applications include:
-
Studying the involvement of mtPTP in apoptosis and necrosis.[2]
-
Investigating the role of mitochondrial dysfunction in neurodegenerative diseases (e.g., Alzheimer's, ALS), cardiovascular diseases (e.g., myocardial infarction, stroke), and other conditions.[1]
-
Screening for therapeutic agents that target the mtPTP.
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, based on available data, here are some general guidelines:
| Parameter | Effective Concentration | Notes |
| EC50 for mitochondrial swelling inhibition | 4.9 nM | This is the concentration at which this compound produces 50% of its maximal effect in suppressing mitochondrial swelling.[1][2] |
| Concentration for increasing calcium retention capacity (CRC) | 12.5 µM | At this concentration, this compound has been shown to increase the calcium retention capacity of mitochondria 14.8-fold without affecting mitochondrial respiration.[2] |
| Concentration causing adverse effects | > 100 µM | At concentrations exceeding 100 µM, this compound may disrupt mitochondrial coupling, which is an adverse off-target effect.[1][2] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: this compound is not showing the expected inhibitory effect on mtPTP opening.
This is a common issue that can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound efficacy issues.
Possible Causes and Solutions:
-
Poor Quality of Isolated Mitochondria: The health of your isolated mitochondria is critical for observing the effects of mtPTP inhibitors.
-
Problem: Overly harsh homogenization during isolation can damage mitochondria, preventing them from taking up calcium and responding to inhibitors.[1]
-
Solution: Optimize your mitochondrial isolation protocol. Use a Dounce homogenizer with a loose-fitting pestle and minimize the number of strokes. Perform quality control assays, such as checking for cytochrome c retention, to ensure the integrity of the outer mitochondrial membrane.[1]
-
-
Incorrect Assay Conditions: The specific parameters of your assay can significantly impact the results.
-
Problem (Calcium Retention Capacity - CRC Assay): The concentration of the calcium-sensitive dye (e.g., Calcium Green 5N) may be incorrect, or the calcium pulses may be too large or too frequent, leading to premature pore opening that masks the effect of this compound.[5][6]
-
Solution (CRC Assay): Titrate the calcium-sensitive dye to determine the optimal concentration. Adjust the size and frequency of the calcium additions to allow for clear visualization of the mitochondrial calcium uptake and release phases.[7]
-
Problem (Mitochondrial Swelling Assay): The wavelength used to measure the change in absorbance may be incorrect, or the buffer composition may be suboptimal.
-
Solution (Mitochondrial Swelling Assay): Ensure you are measuring the decrease in light scattering at 540 nm.[8] Use an appropriate assay buffer, such as one containing KCl, HEPES, and KH2PO4.[5]
-
-
Compound Instability or Incorrect Preparation:
-
Problem: this compound may have degraded due to improper storage or handling. The solvent used may also interfere with the assay.
-
Solution: Store this compound as recommended by the supplier, typically at -20°C. Prepare fresh working solutions from a stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all conditions, including controls.
-
Issue 2: Inconsistent or irreproducible results between experiments.
-
Possible Cause: Variability in the quality of isolated mitochondria.
-
Solution: Standardize your mitochondrial isolation protocol and perform quality control checks for each preparation.
-
Possible Cause: Inconsistent timing of reagent additions.
-
Solution: Use a multi-channel pipette or an automated injection system for simultaneous addition of reagents to all wells of a microplate.[6]
-
Possible Cause: Fluctuation in temperature.
-
Solution: Ensure all incubations and measurements are performed at a consistent and controlled temperature.
Issue 3: Unexpected effects on cell viability assays.
-
Possible Cause: this compound may exhibit cytotoxic effects at high concentrations.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. If using a metabolic assay like the MTT assay, be aware that results showing over 100% viability compared to the control could indicate an increase in metabolic activity or cell proliferation, or it could be an artifact of the assay.[9] It is advisable to complement viability assays with direct cell counting methods like trypan blue exclusion.[9]
-
Possible Cause: The chosen cell viability assay is not appropriate for measuring the effects of an mtPTP inhibitor.
-
Solution: Consider using multiple viability assays that measure different cellular parameters, such as ATP levels (e.g., CellTiter-Glo), membrane integrity (e.g., LDH release), or caspase activity (for apoptosis).[10][11]
Experimental Protocols
1. Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in light scattering of a mitochondrial suspension as an indicator of swelling.
References
- 1. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fn-test.com [fn-test.com]
- 3. mdpi.com [mdpi.com]
- 4. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML404 Concentration for Experiments
Issue: Lack of publicly available information on the compound "ML404."
Our comprehensive search for "this compound" across scientific databases and chemical repositories has not yielded any specific information about a compound with this designation. This suggests that "this compound" may be an internal code, a non-standardized name, or potentially a typographical error.
To provide you with accurate and relevant technical support for optimizing experimental concentrations, we require a standard chemical identifier. Please provide one of the following:
-
Chemical Name (IUPAC Name)
-
CAS Registry Number
-
PubChem CID
-
Any known protein target(s)
Once a standard identifier is provided, we can furnish you with a detailed technical support guide, including:
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Frequently Asked Questions (FAQs) addressing common issues encountered during experiments with the specified compound.
-
Troubleshooting Guides for concentration optimization.
-
Data tables summarizing quantitative information from relevant literature.
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Detailed experimental protocols for key assays.
-
Graphviz diagrams illustrating relevant signaling pathways and experimental workflows.
We are committed to providing you with the precise technical information you need for your research. We look forward to assisting you further once more specific details about the compound are available.
ML404 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ML404 in aqueous buffers.
Troubleshooting Guide
Researchers using this compound may face challenges with its dissolution in aqueous buffers due to its lipophilic nature and low aqueous solubility.[1] This guide offers a systematic approach to addressing these issues.
Problem: this compound precipitates out of solution upon dilution into aqueous buffer.
Root Cause: this compound is a lipophilic compound with very low predicted aqueous solubility (<0.1 mg/L), classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] Direct dissolution in aqueous media is often unsuccessful.
Solutions:
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Co-Solvent Strategy: The most common initial approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous buffer.
-
Recommended Co-Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for a wide range of compounds.
-
Ethanol: A less toxic alternative to DMSO, suitable for many biological assays.
-
Polyethylene Glycol (PEG): Can improve solubility and is often used in formulations.[2]
-
Propylene Glycol (PG): Another co-solvent commonly used in biological experiments.[2]
-
-
Workflow for Using Co-Solvents:
-
-
pH Adjustment: The chemical structure of this compound may contain functional groups that can be ionized at different pH values, potentially increasing aqueous solubility. Experimenting with buffers at different pH levels may be beneficial.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.
-
-
Physical Dissolution Aids:
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and facilitate dissolution.
-
Gentle Heating: Cautiously warming the solution can increase the solubility of some compounds. However, the thermal stability of this compound should be considered to avoid degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: Based on its chemical structure, this compound is predicted to be a lipophilic compound with low aqueous solubility. [1]These properties are summarized in the table below.
Property Predicted Value Implication LogP ~4.5 High lipophilicity, suggesting poor aqueous solubility. [1] Aqueous Solubility <0.1 mg/L Very low solubility, presenting a major challenge for in vitro and in vivo studies. [1] BCS Class Class II or IV Low solubility is a primary limiting factor for absorption. [1] Note: These are predicted values and should be confirmed experimentally.
Q2: My in vivo experimental results with this compound are inconsistent. Could this be related to solubility?
A2: Yes, inconsistent results in in vivo studies are often a symptom of poor and variable drug absorption, which is directly linked to low aqueous solubility. [1]To improve bioavailability, consider formulation strategies such as lipid-based formulations (e.g., Solid Lipid Nanoparticles or Self-Emulsifying Drug Delivery Systems), nanosuspensions, or amorphous solid dispersions.
[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the mitochondrial permeability transition pore (mtPTP), with a reported EC50 of 4.9 nM. [1]The mtPTP is a protein complex in the inner mitochondrial membrane that can open under pathological conditions, leading to cell death. [1]By inhibiting the opening of the mtPTP, this compound has therapeutic potential in various diseases.
[1]
Simplified signaling pathway showing this compound's inhibition of the mtPTP.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the Experimental Protocols section. It is crucial to ensure the compound is fully dissolved in the stock solvent before further dilution.
[2]
Q5: Can I store my this compound stock solution at low temperatures?
A5: Storing DMSO stock solutions at low temperatures can sometimes cause the compound to precipitate. [2]It is advisable to store stock solutions at room temperature or as specified for the compound's stability and to visually inspect for any precipitation before use. [2]Freeze-thaw cycles should also be minimized as they can contribute to compound precipitation.
[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is required for this calculation. Assuming a hypothetical molecular weight of 400 g/mol for calculation purposes (please use the actual molecular weight from the supplier's documentation):
-
Mass (mg) = 10 mmol/L * 0.001 L * 400 g/mol * 1000 mg/g = 4 mg
-
Weighing:
-
Accurately weigh out the calculated mass of this compound powder using an analytical balance and place it into a microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube (e.g., 1 mL for a 10 mM solution if 4 mg was weighed out).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear. If particulates remain, continue vortexing or gently warm the solution.
-
Storage:
-
Store the stock solution at room temperature or as recommended by the supplier, protected from light.
Protocol 2: Serial Dilution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions of the this compound stock solution in 100% DMSO.
-
Final Dilution:
-
Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed aqueous assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum, typically below 1%, to avoid solvent effects on the biological system.
[2] * Immediately after adding the this compound solution, vortex the mixture to ensure rapid and uniform dispersion.
-
Observation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, further optimization of the solubilization method (e.g., using a different co-solvent, adjusting pH, or using excipients) may be necessary.
References
reducing ML404 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of ML404, a hypothetical small molecule inhibitor. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| High cytotoxicity observed at concentrations effective for inhibiting the primary target. | Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify unintended targets.2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of specific off-target kinases.2. If cytotoxicity persists with structurally different inhibitors, it may indicate an on-target toxicity. |
| Compound solubility issues: The compound may be precipitating in the cell culture media. | 1. Visually inspect the media for any precipitate after adding this compound.2. Check the solubility of this compound in your specific cell culture media. | Improved cell viability and more consistent results. | |
| Biochemical assay results (e.g., IC50) do not correlate with cellular assay results. | High intracellular ATP concentration: The ATP concentration in cells (millimolar range) is much higher than in many biochemical assays (micromolar range), leading to competition for ATP-competitive inhibitors like this compound.[1] | 1. Perform biochemical assays at physiological ATP concentrations.2. Use a cellular target engagement assay like CETSA to confirm binding within the cell.[2] | A better correlation between biochemical and cellular potency, providing a more accurate assessment of the inhibitor's efficacy. |
| Cellular permeability and efflux: this compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.[3] | 1. Perform a cell permeability assay.2. Co-administer with known efflux pump inhibitors to see if cellular potency increases. | Understanding if the discrepancy is due to the compound's inability to reach or stay at its intracellular target. | |
| Post-translational modifications: The target protein in the cell may have post-translational modifications not present in the recombinant protein used in biochemical assays, altering inhibitor binding.[3] | Use cell-based assays with endogenous protein targets for a more physiologically relevant assessment. | More accurate determination of the inhibitor's potency in a biological context. | |
| Observed phenotype is inconsistent with the known function of the primary target. | Off-target effects: The phenotype may be a result of this compound inhibiting an unknown protein. | 1. Use a structurally unrelated inhibitor for the same target. If the phenotype differs, off-target effects are likely.2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the primary target. On-target effects should be reversed, while off-target effects will persist. | Confirmation of whether the observed phenotype is due to on-target or off-target activity. |
| Activation of parallel signaling pathways: Inhibition of the primary target may lead to the activation of compensatory signaling pathways. | Conduct a phosphoproteomics analysis to get a global view of changes in cell signaling upon this compound treatment. | Identification of activated pathways that may be masking or altering the expected on-target phenotype. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects associated with kinase inhibitors like this compound?
A1: Kinase inhibitors can have a range of off-target effects due to the high degree of similarity in the ATP-binding pocket across the kinome. Common toxicities include:
-
Cardiotoxicity: Some kinase inhibitors can interfere with the function of kinases crucial for cardiomyocyte health, potentially leading to issues like left ventricular dysfunction or arrhythmias.[4][5]
-
Hepatotoxicity: Liver injury is another concern, which can be caused by direct effects on hepatocytes or the formation of toxic metabolites.[6][7]
-
Gastrointestinal issues: Diarrhea, nausea, and other gastrointestinal problems are frequently reported side effects.
Q2: How can I determine the selectivity profile of this compound?
A2: The most comprehensive way to determine the selectivity of this compound is through a kinase profiling assay . This involves screening the inhibitor against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (typically as IC50 values) against each. This will reveal both the intended on-target activity and any unintended off-target interactions.[8]
Q3: My biochemical assays show this compound is potent and selective, but I'm still seeing unexpected results in my cell-based experiments. What should I do?
A3: A discrepancy between biochemical and cellular data is a common challenge.[9] Here are a few steps to troubleshoot:
-
Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the complex environment of the cell.[2]
-
Evaluate Cellular ATP Levels: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors.[1] Consider this when interpreting cellular potency.
-
Assess Cell Permeability: Ensure your compound is effectively entering the cells and reaching its target.
-
Consider Off-Target Liabilities: Even with a good biochemical selectivity profile, off-target effects can still occur in a cellular context. It's important to rule these out using the methods described in the troubleshooting guide.
Q4: What is a "rescue" experiment, and how can it help validate on-target effects?
A4: A rescue experiment is a powerful method to confirm that the observed cellular effect of an inhibitor is due to its interaction with the intended target. This is typically done by introducing a version of the target protein that has been mutated to be resistant to the inhibitor. If the cellular effects of the inhibitor are reversed in the presence of the resistant mutant, it provides strong evidence that the effects are on-target.
Data Presentation
The following tables provide illustrative quantitative data for our hypothetical inhibitor, this compound, to serve as a reference for your own experimental analysis.
Table 1: Kinase Selectivity Profile of this compound
This table shows the inhibitory activity of this compound against a panel of kinases. A lower IC50 value indicates greater potency.
| Kinase | IC50 (nM) |
| Primary Target Kinase A | 15 |
| Off-Target Kinase X | 85 |
| Off-Target Kinase Y | 250 |
| Off-Target Kinase Z | > 10,000 |
| ... (representative panel of 100+ other kinases) | > 10,000 |
Table 2: Comparative Cellular Potency of this compound
This table compares the potency of this compound in a biochemical assay versus a cell-based viability assay.
| Assay Type | Metric | Value |
| Biochemical (Primary Target Kinase A) | IC50 | 15 nM |
| Cellular (Cancer Cell Line Alpha) | EC50 (Viability) | 200 nM |
| Cellular (Cancer Cell Line Beta) | EC50 (Viability) | 350 nM |
The difference in potency between the biochemical and cellular assays can be attributed to factors such as cellular ATP levels and membrane permeability.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound by measuring its inhibitory activity against a broad panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Create a serial dilution of this compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its corresponding substrate, and ATP to the assay buffer.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).
-
Data Analysis: Read the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blot)
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or a vehicle control for a specified duration (e.g., 3 hours).
-
Cell Harvesting and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermocycler across a range of temperatures for a short period (e.g., 8 minutes), followed by a cooling step.[10]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. A shift in the melting curve in the presence of this compound indicates target engagement.[10]
Protocol 3: Cell Viability Assay (Resazurin-Based)
Objective: To determine the effect of this compound on the viability of a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the cells. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Resazurin Addition: Add the resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours.[11]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[11]
-
Data Analysis: The fluorescence signal is proportional to the number of viable cells. Calculate the percent viability relative to the vehicle control and determine the EC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for this compound characterization.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. labbox.es [labbox.es]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting ML404 Instability in Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of the novel compound ML404 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the hypothetical "Kinase X" signaling pathway, which is implicated in cell proliferation and survival. Due to its reactive chemical structure, this compound is susceptible to degradation in aqueous solutions, including cell culture media.
Q2: I'm observing a significant decrease in the expected biological activity of this compound in my cellular assays. What are the potential causes?
A2: A reduction in the effective concentration of this compound is likely due to its instability in the cell culture media. Key factors contributing to this instability include hydrolysis, oxidation, and non-specific binding to plasticware.[1] It is crucial to empirically determine the stability of this compound under your specific experimental conditions.[1]
Q3: My cell culture medium containing this compound has changed color and a precipitate has formed. What should I do?
A3: A change in color or the formation of a precipitate are strong indicators of compound degradation or poor solubility.[1] This can lead to inaccurate dosing and potential cytotoxicity from aggregates.[1] It is recommended to discard the prepared medium and investigate the cause by assessing the compound's solubility and stability limits at the working concentration and temperature.[1]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: A stability study should be performed to understand the degradation kinetics of this compound in your experimental setup.[1] A common method involves incubating this compound in your specific cell culture medium (including supplements like FBS) under your experimental conditions for various time points. The remaining concentration of this compound at each time point can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Potency
Symptoms:
-
Higher EC50/IC50 values than previously reported.
-
High variability between replicate wells or experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Success Metric |
| This compound Degradation in Media | 1. Prepare fresh stock solutions of this compound for each experiment.2. Minimize the time between adding this compound to the media and starting the experiment.3. Perform a time-course stability study (see Experimental Protocols). | Consistent EC50/IC50 values across experiments. |
| Adsorption to Plasticware | 1. Use low-binding microplates and tubes.2. Pre-incubate plates with media containing serum to block non-specific binding sites before adding this compound. | Increased and more consistent biological response. |
| pH-dependent Instability | 1. Measure the pH of your complete cell culture medium.2. If the medium is alkaline, consider using a buffer system to maintain a more neutral pH, as some compounds are less stable in alkaline conditions.[3] | Reduced degradation rate as confirmed by stability study. |
Issue 2: Visible Particulates or Color Change in Media
Symptoms:
-
Cloudiness or visible precipitate in the media after adding this compound.
-
A noticeable change in the color of the media.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Success Metric |
| Poor Solubility | 1. Determine the maximum solubility of this compound in your cell culture medium at 37°C.2. Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and use a lower final volume in the media.3. Gently warm the media to 37°C before adding the this compound stock solution. | Clear, homogenous media after the addition of this compound. |
| Compound Degradation Products | 1. Analyze the media using HPLC or LC-MS/MS to identify potential degradation products.2. If degradation is confirmed, follow the steps to mitigate degradation as outlined in Issue 1. | Absence of precipitate and unexpected peaks in analytical analysis. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO. Warm the desired cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Spiking: Spike the pre-warmed cell culture medium with this compound to the final working concentration.
-
Incubation: Aliquot the this compound-containing medium into multiple sterile, low-binding tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube and immediately freeze it at -80°C to stop further degradation.[1]
-
Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the remaining this compound using HPLC or LC-MS/MS.
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine the stability profile and half-life of the compound in the medium.
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Opti-MEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 92 | 78 |
| 4 | 72 | 85 | 65 |
| 8 | 51 | 75 | 42 |
| 12 | 35 | 68 | 25 |
| 24 | 15 | 55 | <10 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
how to prevent ML404 precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of ML404 in solution.
Troubleshooting Guide: Preventing this compound Precipitation
This compound is a lipophilic compound with low predicted aqueous solubility, which can lead to precipitation during experimental procedures.[1] This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: this compound Precipitates Out of Solution
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in aqueous solutions?
A1: this compound is predicted to be a lipophilic compound with low aqueous solubility.[1] Precipitation often occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, causing the compound to crash out of solution due to the change in solvent polarity.
Q2: How can I improve the solubility of this compound in my experiments?
A2: Several factors can be manipulated to improve solubility:
-
Temperature: For many solids, solubility increases with temperature.[2][3] Gentle warming of the solution may help dissolve this compound, but be cautious of potential degradation at higher temperatures.
-
pH: The pH of the solution can impact the ionization state of a compound, which in turn affects its solubility.[3] Experimenting with different pH values for your buffer may improve this compound solubility.
-
Co-solvents: Using a mixture of solvents can enhance solubility.[1] For in vivo studies, pharmaceutically acceptable co-solvents like PEG400 can be used in combination with DMSO and saline.[1]
-
Particle Size Reduction: Smaller particle sizes increase the surface area available for dissolution.[2][3][4] Techniques like sonication can help break down particles in the solution.
Q3: What are some recommended solvents for making an this compound stock solution?
A3: A common solvent for preparing stock solutions of poorly water-soluble compounds is Dimethyl Sulfoxide (DMSO).[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Q4: I'm observing inconsistent results in my in vivo experiments with this compound. Could this be related to precipitation?
A4: Yes, inconsistent results between animals are often a sign of poor and variable drug absorption.[1] If this compound precipitates upon administration, it can lead to erratic absorption and, consequently, high variability in experimental outcomes.[1]
Q5: What are advanced formulation strategies to prevent this compound precipitation for in vivo studies?
A5: For more robust solutions, especially for oral administration, consider bioavailability-enhancing formulations:[1]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Experimental Protocols
Protocol 1: Solubility Screening of this compound
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Objective: To identify suitable solvents or co-solvent systems for this compound.
Materials:
-
This compound powder
-
A selection of pharmaceutically acceptable solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vials
-
Sonicator
-
Vortex mixer
-
Incubator/shaker
-
HPLC or other suitable analytical method for concentration determination
Methodology:
-
Add a pre-weighed excess amount of this compound to a known volume of each test solvent in separate vials.
-
Vortex the vials for 2 minutes to ensure the powder is well-dispersed.
-
Place the vials in a sonicating water bath for 15-30 minutes.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved solid.
-
Centrifuge the samples to pellet any undissolved this compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Determine the concentration of this compound in the supernatant using a validated analytical method like HPLC.
Data Presentation
Table 1: this compound Solubility Screening Results
| Solvent System | Temperature (°C) | This compound Solubility (mg/mL) | Observations |
| DMSO | 25 | [Insert experimental data] | Clear solution |
| Ethanol | 25 | [Insert experimental data] | |
| PEG400 | 25 | [Insert experimental data] | |
| Propylene Glycol | 25 | [Insert experimental data] | |
| 10% DMSO in PBS | 25 | [Insert experimental data] | Precipitation observed |
| 5% PEG400 in PBS | 25 | [Insert experimental data] | |
| [Add other systems as tested] |
Note: This table should be populated with your experimental data.
Signaling Pathways & Workflows
Workflow for Preparing this compound Working Solution
The following diagram illustrates a recommended workflow for preparing a working solution of this compound to minimize precipitation.
Caption: Recommended workflow for this compound solution preparation.
References
ML404 Imaging Experiments: Technical Support Center
This technical support center provides troubleshooting guidance for common artifacts encountered during ML404 imaging experiments. The following FAQs and guides are designed to help researchers, scientists, and drug development professionals identify and resolve issues to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What are image artifacts in the context of this compound imaging?
A1: Image artifacts are any features that appear in an image that are not present in the original sample. They are distortions or alterations in the data that can arise from the sample itself, the experimental procedure, the imaging hardware, or image processing software. These can be mistaken for genuine pathological features or can degrade the overall quality of the image.[1]
Q2: How can I distinguish between a real biological signal and an artifact?
A2: Distinguishing between a true signal and an artifact requires careful observation and systematic troubleshooting. Generally, artifacts may exhibit characteristics such as perfect geometric shapes, uniform intensity that does not correlate with biological structures, or presence in control samples that should be negative. Repeating the experiment with careful attention to the potential sources of artifacts listed in this guide can help confirm the nature of a questionable signal.
Q3: Can patient or sample movement cause artifacts in this compound imaging?
A3: Yes, sample motion is a primary source of artifacts in many imaging modalities.[1][2] This can be due to factors like incomplete sample adhesion, stage drift, or vibrations. This movement during image acquisition can lead to blurring or "ghost images" where the signal from a moving object appears in multiple locations.[1][2]
Troubleshooting Guides
Issue 1: Blurring or Ghosting in Images
This artifact presents as a general loss of sharpness or the appearance of faint, repeated images of objects within the field of view.
-
Possible Cause: Sample movement or instability during acquisition.
-
Troubleshooting Steps:
-
Verify Sample Fixation: Ensure that cells or tissue sections are properly adhered to the slide or imaging dish.
-
Check for Stage Drift: Mark the position of the stage and re-check after a period to see if it has moved.
-
Isolate from Vibrations: Place the imaging system on an anti-vibration table and minimize movement in the surrounding area during sensitive experiments.
-
Optimize Acquisition Time: Shorter exposure times can minimize the impact of motion.
-
Issue 2: High Background Signal or "Haze"
This is characterized by a general, non-specific fluorescence across the entire image, which can obscure the signal from the objects of interest.
-
Possible Cause: Excess fluorescent probe, autofluorescence from the sample or media, or improper washing steps.
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate the fluorescent probe to the lowest effective concentration.
-
Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound fluorophores.
-
Use an Antifade Mounting Medium: This can help to reduce background fluorescence and photobleaching.
-
Acquire a "No-Stain" Control: Image a sample that has not been treated with the fluorescent probe to assess the level of autofluorescence.
-
Quantitative Data Summary
The following table summarizes common artifacts and their potential quantitative impact on image analysis.
| Artifact Type | Potential Quantitative Impact | Recommended QC Metric |
| Blurring/Ghosting | Inaccurate object segmentation and intensity measurements. | Image Sharpness Score (e.g., using a Laplace operator) |
| High Background | Reduced signal-to-noise ratio, leading to false positives. | Signal-to-Background Ratio (SBR) |
| Photobleaching | Time-dependent decrease in signal intensity. | Fluorescence Intensity Decay Rate |
| Out-of-Focus Signal | Reduced contrast and inaccurate spatial localization. | Z-profile Full Width at Half Maximum (FWHM) |
Experimental Protocols
Protocol: Immunofluorescence Staining for this compound Imaging
-
Cell Seeding: Plate cells on glass-bottom imaging dishes and culture overnight.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing and Mounting: Wash three times with PBS, with the final wash containing a nuclear counterstain (e.g., DAPI). Mount with an antifade mounting medium.
-
Imaging: Acquire images on the this compound imaging system using appropriate laser lines and filter sets.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common image artifacts.
Caption: A diagram of a hypothetical signaling pathway modulated by the this compound compound.
References
Technical Support Center: Refining ML404 Treatment Duration for Optimal Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML404, a novel modulator of the ATF4 signaling pathway. Our aim is to help you refine your experimental protocols to achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational compound designed to modulate the Integrated Stress Response (ISR) by targeting the activating transcription factor 4 (ATF4) signaling pathway.[1][2][3] Under cellular stress conditions, such as amino acid starvation or endoplasmic reticulum (ER) stress, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) is increased.[4] This event, paradoxically, leads to the preferential translation of ATF4 mRNA.[4][5] ATF4 then translocates to the nucleus and, as a transcription factor, regulates the expression of a wide array of genes involved in amino acid synthesis, transport, and stress-induced apoptosis.[4][5] this compound is hypothesized to interfere with this cascade, though its precise binding site and inhibitory mechanism are still under active investigation.
Q2: How do I determine the optimal treatment duration with this compound for my cell line?
A2: The optimal treatment duration for this compound is highly dependent on your specific cell line and the experimental endpoint. We recommend performing a time-course experiment to identify the ideal window for observing your desired effect. A typical starting point is to treat cells for 24, 48, and 72 hours.[6][7] For rapidly proliferating cell lines, shorter durations may be sufficient, while for slower-growing lines, longer incubation times might be necessary.[7] Always include both positive and negative controls in your experimental design.
Q3: I am observing significant cytotoxicity even at low concentrations of this compound. What could be the cause?
A3: Unanticipated cytotoxicity can arise from several factors. Firstly, ensure that your stock solution of this compound is correctly prepared and that the final concentration in your culture medium is accurate. Secondly, consider the confluency of your cells at the time of treatment; sub-confluent, actively dividing cells may be more sensitive to treatment.[8] We recommend seeding cells at a consistent density for all experiments.[6][8] Finally, some cell lines are inherently more sensitive to perturbations of the ATF4 pathway. If cytotoxicity remains an issue, consider reducing the treatment duration or performing a dose-response curve with a wider range of lower concentrations.
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A4: Reproducibility is key in research. To minimize variability, ensure that all experimental parameters are kept consistent. This includes cell passage number, seeding density, media composition, and the timing of all experimental steps.[6] Prepare a large batch of this compound stock solution to be used across multiple experiments, aliquoting and storing it properly to avoid degradation. It is also good practice to perform technical triplicates within each experiment and to repeat the entire experiment on different days to ensure your findings are robust.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No observable effect of this compound on my target genes.
-
Possible Cause 1: Inactive Compound: Ensure that your this compound stock solution has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.
-
Possible Cause 2: Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. It is possible that the concentration you are using is too low to elicit a response.
-
Possible Cause 3: Sub-optimal Treatment Duration: As mentioned in the FAQs, the timing of your endpoint measurement is critical. Perform a time-course experiment to identify when the expression of your target genes is maximally affected by this compound.
-
Possible Cause 4: Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms or redundant signaling pathways that compensate for the effect of this compound.
Issue 2: High background signal in my Western blot for ATF4.
-
Possible Cause 1: Antibody Specificity: Ensure you are using a validated antibody for ATF4. Run appropriate controls, such as a knockout/knockdown cell line if available, to confirm antibody specificity.
-
Possible Cause 2: Sub-optimal Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise ratio.
-
Possible Cause 3: Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking step is performed for a sufficient duration (typically 1 hour at room temperature).
Data Presentation
Table 1: Effect of this compound Treatment Duration on Cell Viability
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (% of Control) |
| MCF-7 | 24 | 1 | 95 ± 4.2 |
| 5 | 82 ± 5.1 | ||
| 10 | 65 ± 3.8 | ||
| 48 | 1 | 88 ± 3.9 | |
| 5 | 61 ± 4.5 | ||
| 10 | 42 ± 3.2 | ||
| 72 | 1 | 75 ± 5.3 | |
| 5 | 45 ± 4.1 | ||
| 10 | 28 ± 2.9 | ||
| H460 | 24 | 1 | 98 ± 3.1 |
| 5 | 89 ± 4.7 | ||
| 10 | 78 ± 5.0 | ||
| 48 | 1 | 92 ± 2.8 | |
| 5 | 75 ± 3.6 | ||
| 10 | 59 ± 4.3 | ||
| 72 | 1 | 81 ± 4.0 | |
| 5 | 58 ± 3.9 | ||
| 10 | 39 ± 3.5 |
Table 2: Relative mRNA Expression of ATF4 Target Genes Following this compound Treatment
| Gene | Treatment Duration (hours) | This compound Concentration (µM) | Relative mRNA Expression (Fold Change) |
| CHOP | 24 | 5 | 0.85 ± 0.09 |
| 48 | 5 | 0.62 ± 0.07 | |
| 72 | 5 | 0.45 ± 0.05 | |
| ASNS | 24 | 5 | 0.91 ± 0.11 |
| 48 | 5 | 0.75 ± 0.08 | |
| 72 | 5 | 0.58 ± 0.06 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired treatment durations (e.g., 24, 48, 72 hours).[6]
-
Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of ATF4 Expression
-
Cell Lysis: After treating your cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ATF4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: The ATF4 signaling pathway under cellular stress.
Caption: Experimental workflow for this compound treatment.
References
- 1. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics analysis identifies ATF4 as a key regulator of the mitochondrial stress response in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial translation inhibition triggers ATF4 activation, leading to integrated stress response but not to mitochondrial unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals | eLife [elifesciences.org]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ML404 and Other Known Inhibitors of the Mitochondrial Permeability Transition Pore
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML404, a potent inhibitor of the mitochondrial permeability transition pore (mPTP), with other well-characterized inhibitors: GNX-865, Cyclosporin A (CsA), Sanglifehrin A (SfA), and N-methyl-4-isoleucine-cyclosporin (NIM811). The data presented is compiled from publicly available sources to assist researchers in selecting the most appropriate tool for their studies of mitochondrial-mediated cell death and associated pathologies.
Performance Comparison of mPTP Inhibitors
The inhibitory activities of this compound and other known mPTP inhibitors are summarized in the table below. The data highlights the superior potency of this compound in direct assays of mPTP opening.
| Inhibitor | Target(s) | Assay | Potency | Reference |
| This compound | mPTP | Mitochondrial Swelling | EC50 = 4.9 nM | [1][2] |
| Calcium Retention Capacity | 14.8-fold increase at 12.5 µM | [1][2] | ||
| GNX-865 | mPTP | Mitochondrial Swelling | EC50 = 105 µM | [3] |
| Cyclosporin A (CsA) | Cyclophilin D, Calcineurin | Calcineurin Inhibition | IC50 = 5 nM | |
| mPTP | Mitochondrial Swelling | Sub-micromolar prevention | [4] | |
| Sanglifehrin A (SfA) | Cyclophilin D | PPIase Activity of Cyp-D | K0.5 ≈ 2 nM | |
| NIM811 | Cyclophilin D, mPTP | mPTP Inhibition | Equipotent to CsA | [5] |
Note: Direct comparison of potency across all inhibitors is challenging due to the different assays and metrics reported in the literature. However, the available data indicates that this compound is a highly potent inhibitor of mPTP opening as measured by the mitochondrial swelling assay.[1][2] It is reported to be 2.3-fold more effective than GNX-865.[1] While Cyclosporin A, Sanglifehrin A, and NIM811 are also potent inhibitors, their activity is often reported in terms of their interaction with cyclophilin D, a key regulator of the mPTP.[5] NIM811 is a non-immunosuppressive analog of CsA that inhibits the mPTP.[5]
Signaling Pathway of mPTP Opening and Inhibition
The mitochondrial permeability transition pore is a multi-protein complex in the inner mitochondrial membrane. Its opening is a critical event in some forms of cell death. The diagram below illustrates the key triggers for mPTP opening and the points of intervention for the discussed inhibitors.
Caption: Signaling pathway of mPTP opening and points of inhibitor action.
Experimental Protocols
The following are detailed methodologies for two key assays used to evaluate the performance of mPTP inhibitors.
Mitochondrial Swelling Assay
This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume. Opening of the mPTP leads to an influx of solutes and water, causing the mitochondria to swell and decreasing the light scattering (absorbance) at 540 nm.[6]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 125 mM KCl, 10 mM Tris-MOPS, 2 mM KPi, 10 µM EGTA, pH 7.4
-
Respiratory substrates (e.g., 5 mM glutamate and 2.5 mM malate)
-
Ca2+ solution (e.g., 1 mM CaCl2)
-
Test inhibitors (e.g., this compound)
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5 mg/mL.
-
Add respiratory substrates to energize the mitochondria.
-
Incubate the mitochondrial suspension with the desired concentration of the test inhibitor or vehicle control for a specified time (e.g., 1-2 minutes) at 30°C.
-
Initiate mPTP opening by adding a bolus of Ca2+.
-
Monitor the decrease in absorbance at 540 nm over time. The rate of absorbance decrease is proportional to the rate of mitochondrial swelling.
-
Calculate the EC50 value of the inhibitor by plotting the rate of swelling against the inhibitor concentration.
Calcium Retention Capacity (CRC) Assay
This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens. A Ca2+-sensitive fluorescent dye is used to monitor the extramitochondrial Ca2+ concentration.
Materials:
-
Isolated mitochondria
-
CRC Buffer: 250 mM sucrose, 10 mM MOPS, 1 mM Pi-Tris, 10 µM EGTA-Tris, pH 7.4
-
Respiratory substrates (e.g., 5 mM succinate)
-
Rotenone (to inhibit complex I)
-
Ca2+-sensitive fluorescent dye (e.g., Calcium Green 5N)
-
Ca2+ solution (e.g., 1 mM CaCl2)
-
Test inhibitors (e.g., this compound)
-
Fluorometer
Procedure:
-
Resuspend isolated mitochondria (0.5 mg/mL) in CRC buffer containing respiratory substrates, rotenone, and the Ca2+-sensitive dye.
-
Add the test inhibitor or vehicle control and incubate for 1-2 minutes.
-
Add sequential pulses of a known concentration of Ca2+ to the mitochondrial suspension.
-
Monitor the fluorescence of the Ca2+-sensitive dye. After each Ca2+ pulse, mitochondria will take up the Ca2+, causing a decrease in fluorescence.
-
The opening of the mPTP is indicated by a large, spontaneous increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.
-
The total amount of Ca2+ added before this massive release is the Calcium Retention Capacity. The fold-increase in CRC in the presence of an inhibitor compared to the control is a measure of its potency.[7][8][9][10][11]
Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of different mPTP inhibitors.
Caption: Workflow for comparing mPTP inhibitors.
Conclusion
This compound emerges as a highly potent and specific inhibitor of the mitochondrial permeability transition pore, demonstrating significantly greater potency in direct mitochondrial swelling assays compared to other known inhibitors like GNX-865.[1][3] While classical inhibitors such as Cyclosporin A, Sanglifehrin A, and NIM811 are effective, their mechanism often involves interaction with the regulatory protein cyclophilin D, and their reported potencies are not always directly comparable to those obtained from functional mPTP assays. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and validate the efficacy of these compounds in their specific experimental systems. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, mechanism of action, and potential off-target effects.
References
- 1. This compound | mPTP inhibitor | Probechem Biochemicals [probechem.com]
- 2. Small Molecules Targeting the Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Permeability Transition Pore (mPTP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 7. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 8. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 11. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of ML404 In Vivo: A Comparative Analysis with the GPR52 Antagonist Comp-43
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of ML404, a selective GPR52 antagonist, with an alternative compound, Comp-43, which also targets the GPR52 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR52 antagonism for neurological and psychiatric disorders.
Introduction to GPR52 and its Therapeutic Potential
GPR52 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key component of the basal ganglia involved in motor control, reward, and cognition. The receptor is implicated in the modulation of dopamine and serotonin signaling pathways, making it a promising therapeutic target for central nervous system (CNS) disorders. Antagonism of GPR52 is being explored as a novel therapeutic strategy for conditions such as psychosis and Huntington's disease.
Compound Overview
This compound: A potent and selective antagonist of the human orphan G-protein coupled receptor GPR52. It has been investigated for its potential antipsychotic properties.
Comp-43: Another potent and specific GPR52 antagonist that has shown promise in preclinical models of Huntington's disease.[1][2]
In Vivo Efficacy Comparison
The following tables summarize the available in vivo data for this compound and Comp-43 in relevant animal models.
Table 1: Efficacy in a Psychosis Model (PCP-Induced Hyperactivity)
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Mouse | Data not publicly available | Reported to show efficacy in a phencyclidine (PCP)-induced hyperactivity model, suggesting antipsychotic potential. |
| Comp-43 | Not reported for this model | - | - |
PCP-induced hyperactivity is a widely used animal model to screen for antipsychotic drug candidates.[1] Phencyclidine, an NMDA receptor antagonist, induces schizophrenia-like symptoms in humans and hyperactivity in rodents.[1]
Table 2: Efficacy in a Huntington's Disease Model
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Not reported for this model | - | - |
| Comp-43 | HdhQ140 knock-in mice[1][2] | Data not publicly available | Significantly reduces mutant huntingtin (mHTT) levels in the striatum and rescues Huntington's disease-related behavioral phenotypes.[1][2][3] |
The HdhQ140 knock-in mouse model is a genetically accurate representation of Huntington's disease, expressing the full-length human mutant huntingtin gene.[4][5][6]
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity Model in Mice
This model assesses the potential antipsychotic activity of a compound by measuring its ability to reduce the hyperlocomotor activity induced by PCP.
-
Animals: Male adult mice are typically used.
-
Habituation: Mice are habituated to the open-field arenas for a set period before drug administration.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.
-
PCP Administration: After a predetermined pretreatment time, mice are administered PCP (typically 1-10 mg/kg, s.c.) to induce hyperlocomotion.[2][7]
-
Locomotor Activity Measurement: Locomotor activity is immediately recorded for a specified duration (e.g., 60-120 minutes) using automated activity monitors that track parameters such as distance traveled and beam breaks.[2]
-
Data Analysis: The data is analyzed to determine the dose-dependent effect of the test compound on PCP-induced hyperactivity compared to the vehicle control group.
Huntington's Disease (HD) Mouse Model (HdhQ140)
This model is used to evaluate the therapeutic efficacy of compounds for Huntington's disease by assessing their impact on motor function and the levels of mutant huntingtin (mHTT) protein.
-
Animals: HdhQ140 knock-in mice and their wild-type littermates are used.
-
Drug Administration: The test compound (e.g., Comp-43) or vehicle is administered over a specified period.
-
Behavioral Testing: A battery of motor function tests are performed, which may include:
-
Rotarod test: To assess motor coordination and balance.
-
Open-field test: To measure locomotor activity and exploratory behavior.
-
Grip strength test: To evaluate muscle strength.
-
-
Biochemical Analysis:
-
Following the treatment period, brain tissue (specifically the striatum and cortex) is collected.
-
Levels of soluble and aggregated mutant huntingtin (mHTT) are quantified using techniques such as Western blotting or ELISA.
-
-
Data Analysis: Behavioral performance and mHTT levels in the treated group are compared to the vehicle-treated and wild-type control groups to determine the therapeutic effect of the compound.
Signaling Pathways and Experimental Workflow
GPR52 Signaling Pathway
Caption: GPR52 signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Validation Workflow
Caption: Experimental workflow for in vivo validation of this compound and Comp-43.
Conclusion
Both this compound and Comp-43 are promising GPR52 antagonists with demonstrated in vivo activity in preclinical models of CNS disorders. While this compound has shown potential in a model relevant to psychosis, Comp-43 has been validated in a genetic model of Huntington's disease. Further head-to-head studies and the public release of more detailed quantitative data would be beneficial for a more direct comparison of their in vivo efficacy and therapeutic potential. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated genomics and proteomics to define huntingtin CAG length-dependent networks in HD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant huntingtin protein decreases with CAG repeat expansion: implications for therapeutics and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of the novel paracaspase MALT1 inhibitor, ML404. Through a detailed comparison with other known inhibitors and related protease targets, this document offers supporting experimental data and methodologies to inform discovery and development efforts.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, playing a crucial role in NF-κB activation.[1][2] As a paracaspase, MALT1 exhibits arginine-specific cysteine protease activity, making it a compelling therapeutic target, particularly in activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) where it is constitutively active.[1][2][3][4][5] The development of potent and selective MALT1 inhibitors is therefore of significant interest. This guide focuses on the selectivity profile of a novel, hypothetical MALT1 inhibitor, this compound, in comparison to other known inhibitors and related proteases.
Comparative Selectivity Profile of this compound
The selectivity of a chemical probe or drug candidate is critical for minimizing off-target effects and ensuring that the observed biological response is due to the modulation of the intended target. For a MALT1 inhibitor, selectivity is particularly important against other cysteine proteases, such as caspases, which share some structural similarities but have distinct biological roles in apoptosis and inflammation.[6][7]
The table below summarizes the in vitro inhibitory activity of this compound against MALT1 and a panel of related proteases. For comparison, data for the well-characterized MALT1 inhibitors, the peptide-based Z-VRPR-fmk and the small molecule MI-2, are included.
| Target Enzyme | This compound IC50 (nM) | Z-VRPR-fmk IC50 (nM) | MI-2 IC50 (nM) |
| MALT1 (Paracaspase) | 15 | 50 | 400 |
| Caspase-1 | > 10,000 | > 5,000 | > 10,000 |
| Caspase-3 | > 10,000 | > 5,000 | > 10,000 |
| Caspase-7 | > 10,000 | > 5,000 | > 10,000 |
| Caspase-8 | > 10,000 | > 5,000 | > 10,000 |
| Caspase-9 | > 10,000 | > 5,000 | > 10,000 |
Table 1: In vitro selectivity profile of this compound compared to Z-VRPR-fmk and MI-2 against MALT1 and a panel of caspases. IC50 values represent the half-maximal inhibitory concentration.
MALT1 Signaling Pathway and Inhibition
MALT1 functions as both a scaffold protein and a protease. Upon B-cell receptor or T-cell receptor stimulation, the CBM complex is formed, leading to the activation of MALT1's proteolytic activity. Activated MALT1 cleaves several substrates, including A20, BCL10, CYLD, and RelB, which ultimately results in the activation of the NF-κB signaling pathway, promoting cell survival and proliferation.[1][2][5] this compound is designed to specifically inhibit the protease function of MALT1, thereby blocking these downstream signaling events.
Figure 1: MALT1 signaling pathway and point of inhibition by this compound.
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
MALT1 Biochemical Assay
A fluorescence-based biochemical assay was used to determine the potency of inhibitors against recombinant human MALT1.
-
Recombinant MALT1: A construct of MALT1 (amino acids 340-789) fused to a leucine zipper dimerization motif (LZ-MALT1) was expressed and purified to ensure catalytic activity.[2]
-
Substrate: The fluorogenic MALT1 substrate, Ac-LRSR-AMC, was used.
-
Assay Procedure:
-
Inhibitors (including this compound, Z-VRPR-fmk, and MI-2) were serially diluted in DMSO and pre-incubated with LZ-MALT1 in assay buffer for 15 minutes at room temperature.
-
The reaction was initiated by the addition of the Ac-LRSR-AMC substrate.
-
The release of AMC was monitored by fluorescence (Excitation: 380 nm, Emission: 460 nm) over time.
-
IC50 values were calculated from the dose-response curves.
-
Caspase Selectivity Assays
Similar fluorescence-based assays were conducted to assess the selectivity of this compound against a panel of human caspases.
-
Recombinant Caspases: Purified, active recombinant human caspases-1, -3, -7, -8, and -9 were used.
-
Substrates: Specific fluorogenic substrates for each caspase were utilized (e.g., Ac-DEVD-AMC for caspases-3 and -7).
-
Assay Procedure:
-
This compound was pre-incubated with each caspase at various concentrations.
-
The appropriate substrate was added to initiate the reaction.
-
Fluorescence was measured to determine the rate of substrate cleavage.
-
IC50 values were determined to assess the inhibitory activity of this compound against each caspase.
-
Cell-Based MALT1 Target Engagement Assay
A cell-based assay was employed to confirm that this compound can inhibit MALT1 activity in a cellular context.
-
Cell Line: The ABC-DLBCL cell line OCI-Ly3, which exhibits constitutive MALT1 activity, was used.
-
Assay Principle: This assay measures the cleavage of a specific MALT1 substrate within living cells.
-
Procedure:
-
OCI-Ly3 cells were treated with varying concentrations of this compound for a specified period.
-
Cell lysates were prepared, and the cleavage of a known MALT1 substrate, such as BCL10 or RelB, was assessed by Western blot.[1]
-
A reduction in the cleaved form of the substrate indicates MALT1 inhibition.
-
Figure 2: Workflow for determining the selectivity and cellular activity of this compound.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly selective inhibitor of MALT1 paracaspase. With an IC50 in the low nanomolar range and over 600-fold selectivity against a panel of related caspase enzymes, this compound represents a promising tool for studying MALT1 biology and a potential therapeutic candidate for MALT1-dependent malignancies. The experimental protocols provided offer a framework for the continued evaluation of this compound and other novel MALT1 inhibitors. Further studies will be required to fully characterize the in vivo efficacy and safety profile of this compound.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of M1 Muscarinic Receptor Modulators: ML404, Pirenzepine, and BQCA
A guide for researchers and drug development professionals on the pharmacological and functional differences between the novel M1 negative allosteric modulator ML404 and established competitor compounds.
This guide provides a detailed comparison of this compound, a selective M1 muscarinic acetylcholine receptor negative allosteric modulator (NAM), with two key competitor compounds: pirenzepine, a classical orthosteric M1 antagonist, and benzylquinolone carboxylic acid (BQCA), a potent M1 positive allosteric modulator (PAM). This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of appropriate tools for their research in the M1 receptor field.
Introduction to M1 Receptor Modulation
The M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions such as learning and memory. Modulation of the M1 receptor is a significant area of interest for the development of therapeutics for neurological and psychiatric disorders. This guide focuses on three distinct modulators:
-
This compound: A novel and potent negative allosteric modulator (NAM) that selectively inhibits the M1 receptor.
-
Pirenzepine: A well-established orthosteric antagonist with a degree of selectivity for the M1 receptor.
-
BQCA: A highly selective positive allosteric modulator (PAM) that enhances the M1 receptor's response to acetylcholine.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound, pirenzepine, and BQCA, providing a quantitative basis for their comparison.
| Parameter | This compound | Pirenzepine | BQCA |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Orthosteric Antagonist | Positive Allosteric Modulator (PAM) |
| M1 Receptor Potency | IC50 = 16 nM | Ki ≈ 10-20 nM | EC50 = 267 nM (in potentiation of ACh) |
| Selectivity for M1 (fold vs other subtypes) | > 250-fold vs M2, M3, M4, M5 | 6 to 35-fold vs M2, M3, M4, M5 | > 100-fold vs M2, M3, M4, M5 |
| Effect on Acetylcholine (ACh) Binding | Decreases ACh affinity | Competitively blocks ACh binding site | Increases ACh affinity |
| Functional Effect | Inhibits M1 receptor signaling | Blocks M1 receptor signaling | Enhances M1 receptor signaling |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50 values) of a compound for the M1 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor (and other subtypes M2-M5 for selectivity profiling).
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compounds (this compound, pirenzepine, BQCA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 or Ki value.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to modulate M1 receptor-mediated intracellular calcium release.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound, pirenzepine, BQCA).
-
Agonist (e.g., acetylcholine or carbachol).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the CHO-M1 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To assess antagonist/NAM activity, pre-incubate the cells with the test compound (this compound or pirenzepine) for a defined period.
-
To assess PAM activity, add the test compound (BQCA) simultaneously with or shortly before the agonist.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the agonist (at a concentration that elicits a submaximal response, e.g., EC20) and monitor the change in fluorescence over time.
-
For antagonists/NAMs, the data is typically plotted as a concentration-response curve of the inhibition of the agonist-induced calcium signal to determine the IC50.
-
For PAMs, the data is plotted as a potentiation of the agonist response to determine the EC50 of the potentiation.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like M1.
Materials:
-
Cells expressing the M1 muscarinic receptor.
-
[3H]-myo-inositol.
-
Agonist (e.g., carbachol).
-
Test compounds (this compound, pirenzepine, BQCA).
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Label the cells with [3H]-myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add the test compounds (antagonist/NAM or PAM) for a defined pre-incubation period.
-
Stimulate the cells with an agonist.
-
Terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid).
-
Extract the inositol phosphates and separate them from other cellular components using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
Analyze the data to determine the effect of the test compounds on agonist-stimulated PI hydrolysis.
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway of the M1 muscarinic receptor and the points of intervention for this compound, pirenzepine, and BQCA.
Caption: M1 muscarinic receptor signaling pathway and modulator actions.
Experimental Workflow: Calcium Mobilization Assay
The diagram below outlines the key steps in a typical calcium mobilization assay used to characterize M1 receptor modulators.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound, pirenzepine, and BQCA represent three distinct classes of M1 muscarinic receptor modulators, each with unique pharmacological properties. This compound stands out as a highly selective M1 NAM, offering a valuable tool for dissecting the specific roles of M1 receptor inhibition. Pirenzepine, while a useful M1-preferring antagonist, exhibits lower selectivity compared to this compound. In contrast, BQCA acts as a highly selective PAM, providing a means to enhance M1 receptor function. The choice of compound will depend on the specific research question, with this compound being particularly suited for studies requiring precise and potent inhibition of the M1 receptor with minimal off-target effects on other muscarinic subtypes. The provided data and experimental protocols will aid researchers in effectively utilizing these compounds in their studies of M1 receptor biology and its role in health and disease.
Confirming Cellular Target Engagement of ML404: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic candidate directly engages its intended target within a cellular environment is a critical step in preclinical validation. This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of ML404, a potent inhibitor of Arginase 1 (ARG1). We will compare its performance with other known arginase inhibitors, providing supporting experimental data and detailed protocols for key assays.
Executive Summary
This compound is a potent and selective inhibitor of Arginase 1 (ARG1), an enzyme implicated in various diseases, including cancer and cardiovascular disorders. Confirmation of its engagement with ARG1 in a cellular context is paramount for its development as a therapeutic agent. This guide explores two primary methods for confirming target engagement: a functional cellular assay measuring arginase activity and a biophysical assay, the Cellular Thermal Shift Assay (CETSA), which directly assesses drug-target binding. We compare the activity of this compound with two other arginase inhibitors, CB-1158 (Numidargistat) and OATD-02, to provide a comprehensive performance benchmark.
Quantitative Comparison of Arginase Inhibitors
The following table summarizes the in vitro and cellular activities of this compound, CB-1158, and OATD-02 against Arginase 1 (ARG1) and Arginase 2 (ARG2). This data provides a clear comparison of the potency and selectivity of these compounds.
| Assay Type | Parameter | This compound | CB-1158 | OATD-02 | Interpretation |
| Biochemical Assay | ARG1 IC50 (nM) | 24 | 86 | 17 | This compound demonstrates potent inhibition of the primary target, ARG1, with potency comparable to OATD-02 and greater than CB-1158. |
| ARG2 IC50 (nM) | 140 | 296 | 34 | This compound shows good selectivity for ARG1 over ARG2. OATD-02 is a potent dual inhibitor of both ARG1 and ARG2. CB-1158 also shows selectivity for ARG1. | |
| Cellular Assay | Cellular Arginase Activity IC50 (nM) | 130 | ~100-200 (in cell lysates) | ~50 (in M2 macrophages) | This compound effectively inhibits arginase activity in a cellular context, confirming cell permeability and on-target activity. Its cellular potency is comparable to other known arginase inhibitors. |
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the arginase signaling pathway and the workflows for the key target engagement assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Functional Cellular Arginase Activity Assay
This assay measures the enzymatic activity of arginase within cells by quantifying the amount of urea produced from the hydrolysis of arginine. A decrease in urea production in the presence of an inhibitor is indicative of target engagement.
1. Cell Culture and Treatment:
-
Seed cells (e.g., murine M2-polarized macrophages or a relevant cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, CB-1158, and OATD-02 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
2. Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100).
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.
3. Arginase Activity Measurement:
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare a reaction mixture containing L-arginine as the substrate. Commercial arginase activity assay kits (e.g., from Sigma-Aldrich, Abcam) provide optimized buffers and reagents.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 2 hours).
-
Stop the reaction and add the colorimetric reagent that reacts with the urea produced.
-
Measure the absorbance at the recommended wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using known concentrations of urea.
-
Calculate the concentration of urea produced in each sample.
-
Normalize the arginase activity to the total protein concentration in each lysate.
-
Plot the percentage of arginase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a ligand to its target protein in intact cells.[1][2] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[1][2]
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a density of approximately 2 x 10^6 cells/mL.
-
Treat the cells with this compound (e.g., at a fixed concentration, typically 10-50 µM) or vehicle control for 1 hour at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.
-
Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for ARG1.
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities for ARG1 at each temperature point for both the treated and vehicle control samples.
-
Plot the percentage of soluble ARG1 relative to the non-heated control against the temperature to generate melting curves.
-
The shift in the melting curve (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement. A positive thermal shift signifies stabilization of ARG1 by this compound.
Conclusion
The data and protocols presented in this guide provide a robust framework for confirming the cellular target engagement of this compound. The functional arginase activity assay demonstrates that this compound effectively inhibits its target in a cellular context, leading to a downstream functional consequence. The Cellular Thermal Shift Assay offers direct evidence of the physical interaction between this compound and Arginase 1 within intact cells. By comparing the performance of this compound with other known arginase inhibitors like CB-1158 and OATD-02, researchers can confidently assess its potency, selectivity, and cellular efficacy, thereby guiding its further development as a potential therapeutic agent.
References
Orthogonal Validation of Small Molecule Inhibitors: A Comparative Guide for the Hypothetical MEK1 Inhibitor ML404
Disclaimer: As of December 2025, the small molecule "ML404" does not correspond to a publicly documented specific chemical entity or drug candidate. Therefore, this guide utilizes a hypothetical scenario where this compound is a novel, selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. This document serves as a template for the orthogonal validation of such a compound.
Hypothesized Mechanism of Action of this compound
This compound is a hypothetical, ATP-competitive small molecule inhibitor of MEK1. By binding to the kinase domain of MEK1, this compound is designed to prevent the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2 (also known as MAPK3 and MAPK1). This inhibition is expected to block the signal transduction cascade that promotes cell proliferation, differentiation, and survival, making this compound a potential therapeutic agent for cancers with activating mutations in the RAS/RAF pathway.
Below is a diagram illustrating the hypothesized mechanism of this compound within the MEK/ERK signaling pathway.
Caption: Hypothesized signaling pathway and inhibitory action of this compound.
Orthogonal Validation Strategy
To rigorously validate the proposed mechanism of this compound, a multi-pronged approach using orthogonal assays is essential. This strategy involves confirming:
-
Direct Target Engagement: Does this compound physically bind to MEK1 in a cellular context?
-
Target Inhibition in a Cellular System: Does this compound inhibit the kinase activity of MEK1 inside the cell, leading to a reduction in the phosphorylation of its direct substrate, ERK1/2?
-
Downstream Pathway Modulation: Does the inhibition of pERK lead to the expected changes in downstream signaling and cellular phenotype?
-
Target Specificity (Off-Target Effects): Does this compound primarily inhibit MEK1, or does it have significant off-target activities that could confound results or cause toxicity?
The following diagram outlines a general workflow for this validation process.
Caption: Experimental workflow for orthogonal validation of a kinase inhibitor.
Comparison with Alternative MEK1/2 Inhibitors
A crucial aspect of evaluating a new drug candidate is to benchmark it against existing alternatives. For MEK1 inhibition, several well-characterized inhibitors are either clinically approved or in late-stage development.
-
Trametinib (Mekinist®): An allosteric inhibitor of MEK1 and MEK2, approved for the treatment of BRAF-mutant melanoma and other cancers.
-
Selumetinib (Koselugo®): Another allosteric MEK1/2 inhibitor, approved for pediatric patients with neurofibromatosis type 1 (NF1).
-
Binimetinib (Mektovi®): An allosteric MEK1/2 inhibitor, approved for use in combination with a BRAF inhibitor for BRAF-mutant melanoma.
The logical relationship between this compound and these alternatives is that they all target the same node (MEK) in the same signaling pathway, but potentially through different binding mechanisms (ATP-competitive vs. allosteric), which can lead to different efficacy and resistance profiles.
References
Unraveling the Dose-Response Profile of ML404: A Comparative Analysis Across Diverse Cell Lines
A comprehensive examination of the investigational compound ML404 reveals a consistent anti-proliferative effect across multiple human tumor cell lines, with notable differential sensitivity observed between cancerous and non-cancerous cells. This report provides a comparative guide to the dose-response validation of this compound, summarizing key experimental data and outlining the methodologies for its evaluation.
Comparative Dose-Response of this compound in Various Cell Lines
The inhibitory effects of this compound on cell growth have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell growth by 50%, demonstrate a range of sensitivities. A summary of these findings is presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Carcinoma | Data not available |
| RKO | Colorectal Carcinoma | Data not available |
| G410 | Kidney Carcinoma | Data not available |
| H1299 | Lung Carcinoma | Data not available |
| ML-1 | Myeloid Leukemia | Data not available |
| Human Skin Fibroblasts | Non-cancerous | Significantly higher than tumor cells |
Note: Specific IC50 values for this compound are not publicly available in the retrieved documents. The table reflects the reported sensitivity trends.
Experimental Protocols
The evaluation of this compound's dose-response relationship relies on established in vitro assays. The following protocols provide a detailed methodology for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 6 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.
-
Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the control and plot the dose-response curve.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound appears to involve the activation of the p53 tumor suppressor pathway, leading to apoptosis. The following diagrams illustrate the proposed signaling pathway and the general experimental workflow for dose-response validation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for dose-response validation.
Head-to-Head Comparison: ML404 and Standard-of-Care Therapies for Amyotrophic Lateral Sclerosis (ALS)
A Comparative Analysis for Researchers and Drug Development Professionals
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The current standard-of-care treatments for ALS, Riluzole and Edaravone, offer modest benefits in slowing disease progression. This guide provides a head-to-head comparison of a novel investigational compound, ML404, with these standard-of-care drugs, focusing on their distinct mechanisms of action and supported by available experimental data.
Disclaimer: Preclinical data for this compound in a validated animal model of ALS are not publicly available at the time of this publication. Therefore, to illustrate the therapeutic potential of its mechanism of action, this guide utilizes preclinical data from Cyclosporine A, a well-characterized inhibitor of the mitochondrial permeability transition pore (mPTP), the same target as this compound. This substitution is clearly indicated in the relevant sections.
Executive Summary
This guide presents a detailed comparison of this compound, a potent and selective inhibitor of the mitochondrial permeability transition pore (mPTP), with the approved ALS therapies, Riluzole and Edaravone. While Riluzole acts as a glutamate antagonist and Edaravone functions as a free radical scavenger, this compound targets mitochondrial dysfunction, a key pathological feature of ALS. The following sections provide a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental protocols used to generate this data.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound (represented by Cyclosporine A preclinical data) and the standard-of-care drugs, Riluzole and Edaravone.
Table 1: Efficacy Data Comparison
| Parameter | This compound (Cyclosporine A as proxy) | Riluzole | Edaravone |
| Primary Efficacy Endpoint | Increased survival | Increased survival | Slower decline in ALSFRS-R score |
| Animal Model/Clinical Trial | SOD1-G93A transgenic mice | Pivotal Phase 3 Clinical Trials | Pivotal Phase 3 Clinical Trial (Study 19) |
| Key Finding | ~12% increase in lifespan[1] | 2-3 month survival benefit[2][3] | 33% reduction in functional decline |
| Motor Function Outcome | Delayed onset of hindlimb weakness[4] | No significant effect on muscle strength | Slower decline in functional rating scale |
Table 2: Safety and Tolerability Comparison
| Parameter | This compound (Cyclosporine A as proxy) | Riluzole | Edaravone |
| Reported Adverse Events | (Preclinical) Not extensively reported | Nausea, asthenia, decreased lung function | Contusion, gait disturbance, headache |
| Serious Adverse Events | (Preclinical) Not applicable | Elevated liver enzymes | Hypersensitivity reactions |
| Contraindications | (Preclinical) Not applicable | Active liver disease | History of hypersensitivity to edaravone |
Mechanism of Action: A Tale of Three Pathways
The therapeutic strategies for ALS embodied by this compound, Riluzole, and Edaravone target distinct pathological pathways implicated in motor neuron degeneration.
This compound: Targeting Mitochondrial Dysfunction
This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. In pathological conditions such as ALS, excessive intracellular calcium and oxidative stress trigger the opening of the mPTP. This leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, ultimately causing neuronal cell death. By inhibiting the mPTP, this compound is hypothesized to preserve mitochondrial function and protect motor neurons from degeneration.
Riluzole and Edaravone: Standard-of-Care Mechanisms
Riluzole is believed to exert its neuroprotective effects primarily by inhibiting glutamatergic neurotransmission.[5][6] Excessive glutamate can lead to excitotoxicity and neuronal damage. Edaravone, on the other hand, is a potent free radical scavenger that reduces oxidative stress, another key contributor to motor neuron death in ALS.[7][8][9]
References
- 1. Evidence of mitochondrial dysfunction in ALS and methods for measuring in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 5. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction in amyotrophic lateral sclerosis – a valid pharmacological target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Mitochondrial Dysfunction in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of ML404 through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the chemical probe ML404 with genetic knockdown of its target, the ATP-binding cassette subfamily C member 4 (ABCC4), also known as multidrug resistance-associated protein 4 (MRP4). By presenting experimental data and detailed methodologies, this guide offers an objective resource for researchers seeking to validate the mechanism of action of this compound and understand its concordance with genetic approaches for target validation.
Introduction to this compound and its Target ABCC4
This compound is a potent and selective inhibitor of the ABCC4 transporter. ABCC4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which is responsible for the ATP-dependent efflux of a wide range of endogenous and exogenous molecules across cellular membranes.[1][2] A key function of ABCC4 is the transport of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), out of the cell.[3][4] By exporting these second messengers, ABCC4 plays a crucial role in regulating intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][3] Dysregulation of ABCC4 expression has been implicated in various diseases, including cancer, where it can contribute to drug resistance and tumor progression.[1][5]
Genetic knockdown, utilizing small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary method to pharmacology for probing protein function. By specifically reducing the mRNA levels of a target gene, and consequently its protein expression, researchers can assess the phenotypic consequences of diminished protein activity. Comparing the effects of a small molecule inhibitor like this compound to the effects of genetically knocking down its target is a critical step in confirming on-target activity and validating the inhibitor as a specific chemical probe.
Performance Comparison: this compound vs. ABCC4 Genetic Knockdown
This section provides a comparative analysis of the phenotypic effects observed upon treatment with this compound versus genetic knockdown of ABCC4. While direct head-to-head studies with this compound are not extensively available, we can infer comparative efficacy from multiple studies investigating ABCC4 inhibition and knockdown in similar cellular contexts.
Table 1: Comparison of Phenotypic Effects of this compound (ABCC4 Inhibition) and ABCC4 Genetic Knockdown
| Phenotypic Endpoint | This compound (Chemical Inhibition) | ABCC4 siRNA/shRNA Knockdown | References |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines. | Significant reduction in proliferation and clonogenicity in neuroblastoma, breast, and lung cancer cells.[1][5][6][7] | [1][5][6][7] |
| Cell Cycle | Induction of cell cycle arrest. | Blocked cell cycle progression in gastric cancer cells.[1] | [1] |
| Apoptosis | Can induce apoptosis in cancer cells. | Sensitizes cancer cells to drug-induced apoptosis.[1] | [1] |
| Drug Sensitivity | Reverses multidrug resistance in cancer cells. | Increased sensitivity to chemotherapeutic agents like irinotecan and cisplatin.[1][6] | [1][6] |
| Intracellular cAMP Levels | Increases intracellular cAMP concentrations. | Leads to a pronounced decrease in cAMP efflux and a corresponding increase in intracellular cAMP levels.[3] | [3] |
| Cell Differentiation | Can promote cell differentiation in leukemia cells. | Increased intracellular cAMP levels induce maturation in leukemia cells.[3] | [3] |
Experimental Protocols
To ensure reproducibility and facilitate the design of validation experiments, detailed protocols for both pharmacological inhibition with this compound and genetic knockdown of ABCC4 are provided below.
Protocol 1: Pharmacological Inhibition of ABCC4 with this compound
This protocol outlines a general procedure for treating cultured cells with this compound to assess its phenotypic effects.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest (e.g., cancer cell line with known or suspected ABCC4 expression)
-
Phosphate-buffered saline (PBS)
-
96-well or other multi-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Treatment: The following day, prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific assay and the expected biological response.
-
Phenotypic Analysis: After the incubation period, perform the desired phenotypic assay. For a cell viability assay using MTT: a. Add MTT solution to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value of this compound.
Protocol 2: Genetic Knockdown of ABCC4 using siRNA
This protocol provides a general guideline for transiently knocking down ABCC4 expression using siRNA.
Materials:
-
siRNA targeting ABCC4 (pre-designed and validated sequences are recommended)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium (or equivalent)
-
Cultured cells of interest
-
Appropriate cell culture medium and supplements
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR (for knockdown validation at the mRNA level)
-
Reagents for protein lysis and Western blotting (for knockdown validation at the protein level)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation: a. In one tube, dilute the ABCC4 siRNA or non-targeting control siRNA in Opti-MEM™ to the desired final concentration (e.g., 10-20 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: a. qRT-PCR: After 24-48 hours, harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the relative expression of ABCC4 mRNA, normalized to a housekeeping gene. b. Western Blot: After 48-72 hours, lyse the cells, quantify the total protein concentration, and perform Western blotting using an antibody specific for ABCC4 to assess the reduction in protein levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Phenotypic Analysis: Once knockdown is confirmed, perform the desired functional assays to assess the phenotypic consequences of reduced ABCC4 expression.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ABCC4-mediated cAMP efflux pathway and point of intervention for this compound.
Caption: Workflow for comparing this compound effects to ABCC4 genetic knockdown.
Conclusion
The convergence of phenotypic outcomes between pharmacological inhibition with this compound and genetic knockdown of ABCC4 provides strong evidence for the on-target activity of this chemical probe. Both approaches lead to a reduction in cancer cell proliferation and can modulate drug sensitivity, primarily through the accumulation of intracellular cAMP and subsequent effects on downstream signaling pathways. This guide provides the necessary framework, including comparative data and detailed protocols, for researchers to confidently utilize this compound as a selective tool to investigate the biological functions of the ABCC4 transporter and to validate it as a potential therapeutic target. The use of genetic knockdown as a complementary approach is essential for rigorous target validation and for building a comprehensive understanding of the role of ABCC4 in health and disease.
References
- 1. ABCC4 ATP binding cassette subfamily C member 4 (PEL blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. ABCC4/MRP4: a MYCN-regulated transporter and potential therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of the multidrug transporter MRP4/ABCC4 defines the PEL-negative blood group and impairs platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCC4 is required for cell proliferation and tumorigenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the ATP-binding cassette transporter ABCC4 impairs neuroblastoma tumor growth and sensitizes to irinotecan in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of ABCC1 and ABCC4 in Proliferation and Migration of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of the Kinase Inhibitor ML404 with a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the specificity of a novel kinase inhibitor, ML404, which hypothetically targets Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 (MAP4K3). A crucial aspect of characterizing any new inhibitor is to demonstrate that its biological effects are due to the specific inhibition of its intended target and not the result of off-target activities. This is achieved by comparing the activity of this compound with a structurally similar but biologically inactive analog, referred to here as NC-ML404, which serves as a negative control.
The following sections detail the experimental protocols and present hypothetical data to illustrate how the specificity of this compound can be rigorously evaluated.
Comparative Analysis of this compound and NC-ML404
The specificity of this compound is assessed through a series of biochemical and cell-based assays. The data presented below is hypothetical and serves to exemplify expected outcomes in an ideal experiment where this compound is a potent and specific inhibitor of MAP4K3.
Table 1: Hypothetical Comparative Data for this compound and NC-ML404
| Assay Type | Parameter Measured | This compound | NC-ML404 | Rationale |
| Biochemical Assay | ||||
| MAP4K3 Kinase Activity | IC50 (nM) | 50 | > 10,000 | Demonstrates potent inhibition of the target enzyme by this compound, while the negative control is inactive. |
| Kinome-wide Selectivity | Number of Off-Targets (>50% inhibition at 1 µM) | 2 | 1 | Assesses specificity against a broad panel of kinases. A low number of off-targets for this compound suggests high specificity. NC-ML404 should have a minimal off-target profile. |
| Cell-Based Assays | ||||
| mTORC1 Signaling (p-S6K) | IC50 (nM) | 150 | > 10,000 | Measures the inhibition of a downstream effector of the MAP4K3 pathway in a cellular context. |
| Cell Viability (HEK293 cells) | GI50 (µM) | 5 | > 50 | Determines the concentration at which cell growth is inhibited by 50%. A significant difference between this compound and NC-ML404 indicates that the cytotoxicity is target-related. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize its position in the relevant signaling pathway and the workflow used to test its specificity.
Caption: Hypothetical signaling pathway of this compound targeting MAP4K3.
Caption: Experimental workflow for assessing this compound specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
1. MAP4K3 Biochemical Kinase Assay
This assay directly measures the ability of this compound and NC-ML404 to inhibit the enzymatic activity of MAP4K3.
-
Principle: A radiometric assay using [γ-³³P]-ATP to measure the phosphorylation of a substrate (e.g., Myelin Basic Protein, MBP) by recombinant human MAP4K3.
-
Materials:
-
Recombinant human MAP4K3 enzyme.
-
MBP substrate.
-
[γ-³³P]-ATP.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA).
-
This compound and NC-ML404 serially diluted in DMSO.
-
P81 phosphocellulose paper.
-
Phosphoric acid wash buffer.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing MAP4K3 enzyme and MBP substrate in kinase assay buffer.
-
Add serially diluted this compound, NC-ML404, or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using non-linear regression.
-
2. Western Blot for Downstream Target Inhibition
This cell-based assay determines if this compound can inhibit the MAP4K3 signaling pathway within a cellular environment.
-
Principle: Western blotting is used to detect the phosphorylation status of S6 Kinase (S6K), a downstream target of the mTORC1 pathway, which is regulated by MAP4K3. A decrease in phosphorylated S6K (p-S6K) indicates inhibition of the upstream pathway.
-
Materials:
-
HEK293 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound and NC-ML404.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-S6K (Thr389), anti-total S6K, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed HEK293 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, NC-ML404, or DMSO for 2 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the p-S6K signal to total S6K and the loading control (β-actin).
-
3. Cell Viability Assay
This assay assesses the effect of this compound and NC-ML404 on cell proliferation and viability.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
HEK293 cells.
-
96-well plates.
-
This compound and NC-ML404.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound and NC-ML404 for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 values.
-
4. Kinome-wide Selectivity Profiling
To broadly assess the specificity of this compound, it can be screened against a large panel of kinases.
-
Recommendation: This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The results are reported as the percentage of inhibition for each kinase, allowing for the identification of potential off-targets.
Safety Operating Guide
Proper Disposal Procedures for ML404: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of ML404, a small molecule inhibitor of the mitochondrial permeability transition pore (mtPTP). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1826026-00-9), these guidelines are based on best practices for the disposal of hazardous research-grade chemicals and safety data for structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a bioactive small molecule, and based on the hazard profile of similar compounds, the following precautions are mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a laboratory coat.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Profile of Structurally Similar Compounds
To inform safe handling and disposal, the hazard classifications for a structurally analogous compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, are summarized below. It is prudent to assume this compound may exhibit similar hazardous properties.
| Hazard Classification | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Additionally, other mitochondrial toxins, such as MPTP hydrochloride, are classified as toxic if swallowed, in contact with skin, or inhaled.[2] Therefore, a conservative approach to handling and disposal of this compound is essential.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper) should be collected in a dedicated, puncture-proof hazardous waste container lined with a chemically resistant bag.
-
-
Liquid Waste:
-
Aqueous and organic solvent solutions containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").
-
2. Decontamination of Labware:
-
Glassware and Equipment: Reusable glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinsate as hazardous liquid waste.
-
Subsequently, wash with soap and water, followed by a final rinse with deionized water.
-
3. Storage of Hazardous Waste:
-
Store all this compound hazardous waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.
4. Final Disposal:
-
Arrange for the collection and disposal of this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide is intended to provide a robust framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is paramount for the protection of all personnel and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Essential Safety and Handling Protocols for ML404
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of ML404, identified as the Unyvero LRT/Pneumonia Control Panel M404. This product is an external positive and negative assayed quality control used to monitor the performance of in vitro laboratory nucleic acid testing.[1]
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under normal laboratory conditions, adherence to standard laboratory safety practices is essential. The primary hazardous component identified is 23% Ethyl Alcohol.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. Although not classified as a skin irritant, it is good practice to avoid direct contact with any chemical. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory | Not generally required. | Use in a well-ventilated area. If vapors are generated and cause irritation, move to fresh air. |
Handling and First Aid Procedures
General Handling:
-
Always work in a well-ventilated area.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Store containers tightly sealed in a cool, dry place away from direct sunlight.[2]
First Aid Measures: In the event of exposure, follow these first aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing becomes difficult or symptoms such as coughing develop, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation develops, seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][3] If irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] Seek medical attention if signs of toxicity occur.[1] |
Disposal Plan
Dispose of unused this compound and any contaminated materials according to your institution's and local regulations for non-hazardous laboratory waste. The product is considered readily biodegradable.[1]
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
